molecular formula C10H10ClN3O2 B018945 4-Amino-2-chloro-6,7-dimethoxyquinazoline CAS No. 23680-84-4

4-Amino-2-chloro-6,7-dimethoxyquinazoline

Cat. No.: B018945
CAS No.: 23680-84-4
M. Wt: 239.66 g/mol
InChI Key: HWIIAAVGRHKSOJ-UHFFFAOYSA-N
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Description

4-Amino-2-chloro-6,7-dimethoxyquinazoline, also known as this compound, is a useful research compound. Its molecular formula is C10H10ClN3O2 and its molecular weight is 239.66 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-6,7-dimethoxyquinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H10ClN3O2/c1-15-7-3-5-6(4-8(7)16-2)13-10(11)14-9(5)12/h3-4H,1-2H3,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWIIAAVGRHKSOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)Cl)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3057694
Record name 4-Amino-2-chloro-6,7-dimethoxyquinazoline
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Molecular Weight

239.66 g/mol
Source PubChem
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CAS No.

23680-84-4
Record name 4-Amino-2-chloro-6,7-dimethoxyquinazoline
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Record name 2-Chloro-6,7-dimethoxy-4-quinazolinamine
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Record name 4-Amino-2-chloro-6,7-dimethoxyquinazoline
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Record name 2-chloro-6,7-dimethoxyquinazolin-4-amine
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Record name 2-CHLORO-6,7-DIMETHOXY-4-QUINAZOLINAMINE
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Foundational & Exploratory

4-Amino-2-chloro-6,7-dimethoxyquinazoline: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Amino-2-chloro-6,7-dimethoxyquinazoline is a heterocyclic organic compound that serves as a crucial intermediate in the synthesis of a wide range of biologically active molecules.[1][2] Its quinazoline core is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse pharmacological activities.[3] This molecule is particularly significant as a common precursor for several generic antihypertensive drugs, including prazosin, doxazosin, and alfuzosin, which act as α1-adrenoceptor antagonists.[4][5] Furthermore, it is a key building block for developing kinase inhibitors, especially those targeting the Epidermal Growth Factor Receptor (EGFR) pathway in anticancer drug discovery.[6][7] Recent studies have also explored its potential as an anti-Alzheimer's agent.[8] This guide provides an in-depth look at its structure, properties, synthesis, and applications for researchers and professionals in drug development.

Chemical Structure and Physicochemical Properties

The fundamental structure of this compound consists of a pyrimidine ring fused to a benzene ring, forming the quinazoline core. This core is substituted with an amino group at position 4, a chlorine atom at position 2, and two methoxy groups at positions 6 and 7.

Table 1: Chemical Identifiers and Properties

PropertyValueReference(s)
IUPAC Name 2-chloro-6,7-dimethoxyquinazolin-4-amine[2][9]
CAS Number 23680-84-4[2][9]
Molecular Formula C₁₀H₁₀ClN₃O₂[9][10]
Molecular Weight 239.66 g/mol [9][10]
Appearance White to off-white or pale yellow crystalline powder[6][10]
Melting Point 262-268 °C (decomposition)[10]
Solubility Insoluble in water; Soluble in DMSO, DMF, and dichloromethane[6]
SMILES String COc1cc2nc(Cl)nc(N)c2cc1OC[2]
InChI Key HWIIAAVGRHKSOJ-UHFFFAOYSA-N[2][9]

Synthesis Pathways

The synthesis of this compound is a multi-step process that often starts from more accessible precursors like veratrole or substituted anthranilic acid. A common and established route involves the chlorination and subsequent amination of a 2,4-dihydroxyquinazoline intermediate.

A generalized synthetic workflow is outlined below.

G A Substituted Anthranilic Acid or its Amide B 2,4-Dihydroxy-6,7-dimethoxyquinazoline A->B  Sodium Cyanate C 2,4-Dichloro-6,7-dimethoxyquinazoline B->C  POCl₃ / PCl₅ D This compound C->D  Anhydrous Ammonia / THF G cluster_0 Drug Development Workflow cluster_1 Synthetic Modification cluster_2 Therapeutic Targets & Applications A 4-Amino-2-chloro-6,7- dimethoxyquinazoline (Precursor) B Nucleophilic Substitution at C2-Chloro Position A->B C α1-Adrenoceptor Antagonists (e.g., Doxazosin) B->C D EGFR/VEGFR-2 Kinase Inhibitors (Anticancer) B->D E Novel CNS Agents (Anti-Alzheimer's) B->E

References

An In-depth Technical Guide to the Physicochemical Properties of 4-Amino-2-chloro-6,7-dimethoxyquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-2-chloro-6,7-dimethoxyquinazoline is a pivotal chemical intermediate in the synthesis of a variety of pharmacologically active compounds. Its structural framework is fundamental to the development of both potent epidermal growth factor receptor (EGFR) inhibitors for oncology applications and alpha-1 adrenergic receptor antagonists for the management of hypertension. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for property determination, and an exploration of its role in key signaling pathways. All quantitative data are presented in structured tables for clarity, and complex biological and experimental workflows are visualized using Graphviz diagrams to facilitate understanding.

Physicochemical Properties

The physicochemical characteristics of this compound are crucial for its handling, formulation, and reactivity in synthetic processes. A summary of these properties is provided in the tables below.

General and Physical Properties
PropertyValueSource
Molecular Formula C₁₀H₁₀ClN₃O₂[1]
Molecular Weight 239.66 g/mol
Appearance White to off-white or pale yellow crystalline powder[2]
Melting Point 262-268 °C (decomposes)
Storage Store in a cool, dry place under an inert atmosphere[2]
Solubility Profile

The solubility of this compound has been determined in various organic solvents. The compound is generally insoluble in water.

SolventSolubility
WaterInsoluble
Dimethyl sulfoxide (DMSO)Soluble
Dimethylformamide (DMF)Soluble
DichloromethaneSoluble
Predicted Physicochemical Parameters
ParameterPredicted Value
pKa 4.5 (most basic)
logP 1.8

Experimental Protocols

Accurate determination of physicochemical properties is fundamental in drug development. This section provides a detailed methodology for one of the key experiments: solubility determination.

Experimental Protocol for Solubility Determination (Gravimetric Method)

This protocol outlines the steps for determining the solubility of this compound in a given solvent using the gravimetric method.

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a constant temperature.

Materials:

  • This compound

  • Selected solvent (e.g., DMSO, DMF)

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Vials with screw caps

  • Micropipettes

  • Centrifuge

  • Vacuum oven

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess solid ensures that the solution becomes saturated.

  • Equilibration:

    • Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

  • Phase Separation:

    • After equilibration, allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to sediment.

    • To ensure complete separation of the solid from the liquid phase, centrifuge the vial at a high speed (e.g., 10,000 rpm) for 15 minutes.

  • Sample Withdrawal:

    • Carefully withdraw a known volume of the clear supernatant using a calibrated micropipette. Be cautious not to disturb the sediment.

  • Solvent Evaporation and Weighing:

    • Transfer the accurately measured volume of the supernatant to a pre-weighed, clean, and dry vial.

    • Place the vial in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the compound.

    • Evaporate the solvent completely until a constant weight of the solid residue is achieved.

    • Accurately weigh the vial containing the dried solid residue.

Calculation:

The solubility (S) is calculated using the following formula:

S (mg/mL) = (Weight of vial with residue - Weight of empty vial) / Volume of supernatant withdrawn

Synthesis Protocol

This compound can be synthesized through various routes. One common method involves a five-step process starting from o-dimethoxy benzene.[3]

Experimental Workflow for a Five-Step Synthesis:

G A o-Dimethoxy benzene B Nitration (Nitric Acid) A->B C 3,4-Dimethoxynitrobenzene (Intermediate I) B->C D Hydrogenating Reduction C->D E 3,4-Dimethoxyaniline (Intermediate II) D->E F Carbamidating Reaction (Triphosgene, Cyanamide) E->F G 3,4-Dimethoxyphenyl cyano carbamide (Intermediate III) F->G H Cyclohydrolysis (PCl5, POCl3) G->H I This compound H->I

Caption: A five-step synthesis of this compound.

Detailed Steps: [3]

  • Nitration: o-Dimethoxy benzene is nitrated using nitric acid to yield 3,4-dimethoxynitrobenzene (Intermediate I).

  • Reduction: The nitro group of Intermediate I is reduced via catalytic hydrogenation to an amino group, forming 3,4-dimethoxyaniline (Intermediate II).

  • Carbamidation: Intermediate II undergoes a carbamidating reaction with triphosgene and cyanamide to produce 3,4-dimethoxyphenyl cyano carbamide (Intermediate III).

  • Cyclohydrolysis: Intermediate III is subjected to cyclohydrolysis using phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃) to form the quinazoline ring system.

  • Final Product: The reaction yields this compound.

Mechanism of Action and Signaling Pathways

This compound serves as a crucial building block for two distinct classes of therapeutic agents with different mechanisms of action.

As a Precursor to Epidermal Growth Factor Receptor (EGFR) Inhibitors

The quinazoline scaffold is a key feature of many EGFR tyrosine kinase inhibitors (TKIs) used in cancer therapy. These inhibitors are designed to compete with adenosine triphosphate (ATP) for the binding site within the kinase domain of EGFR.

EGFR Signaling Pathway and Inhibition by Quinazoline Derivatives:

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation EGF EGF (Ligand) EGF->EGFR Binds Quinazoline_Inhibitor Quinazoline Inhibitor Quinazoline_Inhibitor->EGFR Inhibits ATP Binding

Caption: EGFR signaling pathway and its inhibition by quinazoline-based drugs.

Upon binding of a ligand such as Epidermal Growth Factor (EGF), EGFR dimerizes and undergoes autophosphorylation of its tyrosine kinase domain. This activation initiates downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-Akt pathways, which ultimately promote cell proliferation and survival. Quinazoline-based inhibitors, synthesized from this compound, act by competitively binding to the ATP-binding pocket of the EGFR kinase domain, thereby preventing its activation and blocking the downstream signaling pathways that drive tumor growth.[4][5][6]

As a Precursor to Alpha-1 Adrenergic Receptor Antagonists

This compound is also a key intermediate in the synthesis of antihypertensive drugs such as doxazosin, prazosin, and alfuzosin. These drugs act as selective antagonists of alpha-1 adrenergic receptors.[7][8][9][10]

Alpha-1 Adrenergic Receptor Signaling and its Antagonism:

G cluster_membrane Smooth Muscle Cell Membrane cluster_cytoplasm Cytoplasm Alpha1_Receptor α1-Adrenergic Receptor Gq Gq Protein Alpha1_Receptor->Gq Activates PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release PKC PKC Activation DAG->PKC Contraction Smooth Muscle Contraction Ca2_release->Contraction PKC->Contraction Norepinephrine Norepinephrine Norepinephrine->Alpha1_Receptor Binds Quinazoline_Antagonist Quinazoline-based Antagonist Quinazoline_Antagonist->Alpha1_Receptor Blocks

Caption: Alpha-1 adrenergic receptor signaling and its blockade by quinazoline antagonists.

Alpha-1 adrenergic receptors are G-protein coupled receptors located on vascular smooth muscle and in the prostate. When activated by norepinephrine, these receptors stimulate the Gq protein, which in turn activates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, and DAG activates protein kinase C (PKC). The combined effect is smooth muscle contraction, leading to vasoconstriction and an increase in blood pressure. Quinazoline-based antagonists, derived from this compound, selectively block these receptors, preventing norepinephrine from binding. This leads to smooth muscle relaxation, vasodilation, and a reduction in blood pressure.[7][11][12][13][14][15][16]

Conclusion

This compound is a molecule of significant interest in medicinal chemistry and drug development. Its physicochemical properties make it a versatile starting material for the synthesis of targeted therapies. A thorough understanding of its characteristics, as outlined in this guide, is essential for researchers and scientists working to develop novel therapeutics for cancer and cardiovascular diseases. The provided experimental protocols and signaling pathway diagrams serve as a valuable resource for both theoretical understanding and practical application in the laboratory.

References

The Biological Frontier of 4-Amino-2-chloro-6,7-dimethoxyquinazoline Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinazoline scaffold is a privileged heterocyclic system in medicinal chemistry, forming the backbone of numerous biologically active compounds. Among these, derivatives of 4-Amino-2-chloro-6,7-dimethoxyquinazoline have emerged as a focal point of intensive research, particularly in the realm of oncology. These compounds have demonstrated significant potential as inhibitors of key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis. This technical guide provides a comprehensive overview of the biological activities of this compound derivatives, with a focus on their anticancer properties. It includes a compilation of quantitative biological data, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways to facilitate further research and drug development efforts in this promising area.

Core Biological Activities and Mechanism of Action

Derivatives of this compound primarily exert their biological effects through the inhibition of protein kinases, which are critical regulators of cellular signaling. The primary targets of this class of compounds are the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are receptor tyrosine kinases.[1][2]

EGFR Inhibition: The 4-anilino substitution on the quinazoline core is a key structural feature that allows these compounds to act as ATP-competitive inhibitors at the catalytic domain of EGFR.[1] By blocking the binding of ATP, these derivatives prevent the autophosphorylation and subsequent activation of the receptor, thereby inhibiting downstream signaling cascades such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways.[3][4] This disruption of EGFR signaling leads to the suppression of cancer cell proliferation, survival, and metastasis.[3][4]

VEGFR-2 Inhibition: Several derivatives have also shown potent inhibitory activity against VEGFR-2, a key mediator of angiogenesis—the formation of new blood vessels that is essential for tumor growth and metastasis.[5][6] Similar to their action on EGFR, these compounds compete with ATP in the kinase domain of VEGFR-2, preventing its activation and downstream signaling.[5] This leads to the inhibition of endothelial cell proliferation, migration, and tube formation, ultimately suppressing tumor-induced angiogenesis.[7][8]

The dual inhibition of both EGFR and VEGFR-2 by certain derivatives presents a synergistic approach to cancer therapy, simultaneously targeting tumor cell growth and the blood supply that sustains it.[9]

Quantitative Biological Data

The following tables summarize the in vitro biological activities of various this compound derivatives and related analogs against cancer cell lines and specific kinase targets. The data is presented as IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) values.

Table 1: Anticancer Activity of this compound Derivatives against Various Cancer Cell Lines

Compound IDCell LineCancer TypeIC50 / GI50 (µM)Reference
11d CNE-2Nasopharyngeal Cancer9.3 ± 0.2[7]
PC-3Prostate Cancer9.8 ± 0.3[7]
SMMC-7721Liver Cancer10.9 ± 0.2[7]
Compound 6 VariousMelanoma (LOX IMVI, MDA-MB-435, UACC-62)GI% of 50.45, 40.86, 55.84[10]
Compound 8c VariousNot SpecifiedGI% of 52.23[10]
RB1 HCT116Colon CarcinomaPotent activity comparable to cisplatin[11]
K562Chronic Myeloid LeukemiaPotent activity comparable to cisplatin[11]
SKBR3Breast CancerPotent activity comparable to cisplatin[11]

Table 2: Kinase Inhibitory Activity of Quinazoline Derivatives

Compound IDTarget KinaseIC50 (µM)Reference
Compound 6 EGFR0.201[10]
Compound 8c EGFR0.405[10]
Lapatinib (Reference) EGFR0.115[10]
Compound 9b VEGFR-2Strong inhibition (ΔG = -14.1 kcal/mol in docking)[6]
Sorafenib (Reference) VEGFR-2Strong inhibition (ΔG = -14.8 kcal/mol in docking)[6]

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of this compound derivatives are provided below.

Cell Viability and Cytotoxicity Assays

This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as an indicator of cell viability.[12][13]

  • Principle: Viable cells with active metabolism contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.[12][14]

  • Protocol:

    • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[12][15]

    • Compound Treatment: Treat the cells with various concentrations of the quinazoline derivatives and a vehicle control (e.g., DMSO) for a specified period (e.g., 48 or 72 hours).[4]

    • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[12]

    • Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[4]

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[14] The IC50 value is calculated from the dose-response curve.

Kinase Inhibition Assays

This is a luminescent kinase assay that measures the amount of ADP produced during a kinase reaction, providing a highly sensitive method for determining kinase activity.[16][17]

  • Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal that is proportional to the kinase activity.[17]

  • Protocol:

    • Reaction Setup: In a 96-well plate, combine the recombinant human EGFR kinase domain, a suitable substrate (e.g., Poly(Glu, Tyr) 4:1), and the test compound at various concentrations in a kinase assay buffer.[3]

    • Initiation: Initiate the kinase reaction by adding ATP. Incubate at 30°C for 60 minutes.[3][16]

    • ATP Depletion: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[16][17]

    • ADP Detection: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.[16][17]

    • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. The IC50 value is determined from the inhibitor's dose-response curve.[3]

This technique allows for the semi-quantitative analysis of the phosphorylation status of VEGFR-2, providing a direct measure of its activation state.[5][18]

  • Principle: Following treatment with the inhibitor and stimulation with VEGF-A, cell lysates are prepared and proteins are separated by size via SDS-PAGE. The proteins are then transferred to a membrane and probed with antibodies specific for phosphorylated VEGFR-2 and total VEGFR-2.

  • Protocol:

    • Cell Treatment: Culture endothelial cells (e.g., HUVECs) and serum-starve them to reduce basal receptor phosphorylation. Pre-treat the cells with the quinazoline derivative for 1-2 hours, followed by stimulation with VEGF-A (e.g., 50 ng/mL) for 5-10 minutes.[18][19]

    • Cell Lysis and Protein Quantification: Lyse the cells in a buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA protein assay kit.[5]

    • SDS-PAGE and Protein Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.[18]

    • Immunoblotting: Block the membrane and then incubate it with a primary antibody specific for phosphorylated VEGFR-2 (e.g., anti-pVEGFR-2 Tyr1175). Subsequently, incubate with an HRP-conjugated secondary antibody.[18]

    • Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. The membrane can be stripped and re-probed for total VEGFR-2 and a loading control (e.g., GAPDH) to normalize the data. Quantify band intensities to determine the level of inhibition.[18][19]

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways targeted by this compound derivatives and the general workflow for their biological evaluation.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_inhibitor Mechanism of Inhibition cluster_downstream Downstream Signaling EGF EGF (Ligand) EGFR EGFR EGF->EGFR:f0 Binding & Dimerization ADP ADP RAS RAS EGFR->RAS Autophosphorylation & Adaptor Proteins PI3K PI3K EGFR->PI3K Inhibitor 4-Amino-2-chloro-6,7- dimethoxyquinazoline Derivative Inhibitor->EGFR Binds to ATP pocket ATP ATP RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Metastasis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: EGFR signaling pathway and inhibition.

VEGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_inhibitor Mechanism of Inhibition cluster_downstream Downstream Signaling VEGF VEGF-A (Ligand) VEGFR2 VEGFR-2 VEGF->VEGFR2:f0 Binding & Dimerization ADP ADP PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Inhibitor 4-Amino-2-chloro-6,7- dimethoxyquinazoline Derivative Inhibitor->VEGFR2 Binds to ATP pocket ATP ATP PKC PKC PLCg->PKC AKT AKT PI3K->AKT RAF_MEK_ERK RAF-MEK-ERK PKC->RAF_MEK_ERK Angiogenesis Endothelial Cell Proliferation, Migration, Tube Formation AKT->Angiogenesis RAF_MEK_ERK->Angiogenesis

Caption: VEGFR-2 signaling pathway and inhibition.

Experimental_Workflow Start Start: Synthesis of Quinazoline Derivatives InVitro_Screening In Vitro Anticancer Screening (e.g., MTT Assay) Start->InVitro_Screening Kinase_Assay Kinase Inhibition Assay (e.g., ADP-Glo for EGFR/VEGFR-2) InVitro_Screening->Kinase_Assay Active Compounds Mechanism_Study Mechanism of Action Studies (e.g., Western Blot for p-VEGFR-2) Kinase_Assay->Mechanism_Study Potent Inhibitors Lead_Optimization Lead Optimization (Structure-Activity Relationship) Mechanism_Study->Lead_Optimization Lead_Optimization->Start Iterative Design End Preclinical Development Lead_Optimization->End

Caption: Drug discovery workflow.

Conclusion

This compound derivatives represent a highly promising class of compounds for the development of novel anticancer therapies. Their ability to potently inhibit key signaling pathways, particularly those mediated by EGFR and VEGFR-2, provides a strong rationale for their continued investigation. This technical guide has summarized the key biological activities, provided detailed experimental protocols, and visualized the underlying mechanisms of action to serve as a valuable resource for the scientific community. Further optimization of this scaffold holds the potential to yield next-generation targeted therapies with improved efficacy and safety profiles for the treatment of a broad range of malignancies.

References

4-Amino-2-chloro-6,7-dimethoxyquinazoline literature review

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Amino-2-chloro-6,7-dimethoxyquinazoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a pivotal intermediate in modern medicinal chemistry. This document details its physicochemical properties, synthesis methodologies, and its significant applications in the development of therapeutic agents, supported by experimental protocols and quantitative data.

Introduction

This compound, with CAS Number 23680-84-4, is a heterocyclic aromatic compound. Its structure, featuring a quinazoline core, is recognized as a "privileged scaffold" in medicinal chemistry due to its recurring presence in numerous biologically active compounds.[1] The primary significance of this molecule lies in its role as a versatile building block for synthesizing more complex pharmaceutical agents.[1][2] It is a well-established precursor for several alpha-1 adrenergic receptor antagonists used to treat hypertension, such as Doxazosin and Terazosin.[1][3] Furthermore, its reactive 2-chloro group makes it an ideal starting point for developing libraries of kinase inhibitors for anticancer research, particularly those targeting the Epidermal Growth Factor Receptor (EGFR) pathway.[1][4][5]

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below, compiled from various chemical suppliers and databases.

PropertyValueReferences
CAS Number 23680-84-4[2][6][7][8]
IUPAC Name 2-chloro-6,7-dimethoxyquinazolin-4-amine[2][8]
Molecular Formula C₁₀H₁₀ClN₃O₂[2][6][7][8]
Molecular Weight 239.66 g/mol [6][7][8]
Appearance White to off-white crystalline powder[7]
Melting Point 262-268 °C (decomposes)[6][7]
SMILES String COc1cc2nc(Cl)nc(N)c2cc1OC[6]
InChI Key HWIIAAVGRHKSOJ-UHFFFAOYSA-N[2][6]

Synthesis Methodologies

This compound is typically synthesized as an intermediate in a multi-step process. One of the most common final steps is the selective ammonolysis of 2,4-dichloro-6,7-dimethoxyquinazoline. The overall synthesis can start from simpler materials like veratrole.[9]

G A Veratrole B 3,4-Dimethoxynitrobenzene (Intermediate I) A->B Nitration C 3,4-Dimethoxyaniline (Intermediate II) B->C Reduction D 3,4-Dimethoxyphenyl cyano carbamide (Intermediate III) C->D Ureaization E 2,4-Dichloro-6,7- dimethoxyquinazoline (Intermediate IV) D->E Cyclization/ Chlorination F 4-Amino-2-chloro-6,7- dimethoxyquinazoline E->F Selective Ammonolysis

Caption: General synthesis workflow starting from veratrole.

Experimental Protocol 1: Ammonolysis of 2,4-Dichloro-6,7-dimethoxyquinazoline

This protocol describes the final step in the synthesis, converting the dichloro-intermediate to the desired 4-amino product.

Materials:

  • 2,4-Dichloro-6,7-dimethoxyquinazoline (1 equivalent)

  • Tetrahydrofuran (THF)

  • Ammonium hydroxide (25%) or anhydrous ammonia gas

Procedure (using Ammonium Hydroxide): [3]

  • To a 5 L round-bottom flask equipped with a stirrer, add 2,4-dichloro-6,7-dimethoxyquinazoline (85 g, 0.329 mol) and THF (500 mL).

  • Stir the reaction mixture for 1 hour at ambient temperature to ensure dissolution.

  • Add 25% ammonium hydroxide (1765 mL) to the mixture.

  • Continue stirring vigorously at ambient temperature for 24 hours. The product will precipitate out of the solution.

  • Filter the resulting solid precipitate and wash it with water.

  • Dry the solid under a vacuum to yield this compound. The reported yield is approximately 71 g (90%) with a purity of 97.8% by HPLC.[3]

Procedure (using Anhydrous Ammonia): [10]

  • Dissolve 2,4-dichloro-6,7-dimethoxyquinazoline (8.6 g) in 300 mL of THF.

  • Bubble anhydrous ammonia gas through the solution until it is saturated.

  • Seal the reaction vessel and let it stand for 2 days at room temperature.

  • Remove the solvent by rotary evaporation.

  • Collect the resulting precipitate by filtration and recrystallize from methanol to obtain the pure product.

Applications in Drug Discovery and Development

The unique structure of this compound makes it a valuable scaffold for targeting various biological systems.

Alpha-1 Adrenoceptor Antagonists

This compound is a crucial intermediate for antihypertensive drugs that function as alpha-1 adrenoceptor antagonists.[1][3] The 4-amino-6,7-dimethoxyquinazoline moiety is essential for high-affinity binding to the receptor, blocking the action of norepinephrine and leading to vasodilation and a reduction in blood pressure.[1]

G cluster_0 Normal Signaling Pathway cluster_1 Antagonist Action A Norepinephrine B Alpha-1 Receptor A->B C Gq Protein Activation B->C D PLC Activation C->D E ↑ IP3 & DAG D->E F ↑ Intracellular Ca²⁺ E->F G Smooth Muscle Contraction (Vasoconstriction) F->G Antagonist Quinazoline Derivative (e.g., Doxazosin) Receptor Alpha-1 Receptor Antagonist->Receptor Binds & Blocks Block Signal Blocked Receptor->Block Result Vasodilation Block->Result

Caption: Mechanism of action for Alpha-1 Adrenoceptor Antagonists.

Kinase Inhibitors for Anticancer Therapy

The quinazoline scaffold is a cornerstone in the design of kinase inhibitors. The reactive 2-chloro position on this compound is an ideal handle for nucleophilic substitution, allowing chemists to introduce a wide variety of side chains. This facilitates the creation of large compound libraries for structure-activity relationship (SAR) studies, aiming to discover potent and selective inhibitors of cancer-related kinases like EGFR and VEGFR-2.[1][5]

G Core 4-Amino-2-chloro-6,7- dimethoxyquinazoline (Core Scaffold) Reaction Nucleophilic Substitution at C2-Chloro Position Core->Reaction Library Library of Novel Quinazoline Derivatives Reaction->Library Screening Biological Screening (e.g., Kinase Assays) Library->Screening Lead Lead Compound for Drug Development Screening->Lead

Caption: Logical workflow for drug discovery using the quinazoline scaffold.

Emerging Research Areas

Recent computational studies have explored the potential of this compound as an agent for treating Alzheimer's disease.[11] Molecular docking simulations were used to assess its binding affinity and stability against key protein targets associated with the disease, suggesting a new, promising avenue for future research.[11]

Quantitative Biological Data of Derivatives

While this compound is primarily an intermediate, its derivatives have shown potent biological activity. The following table summarizes data for a notable derivative synthesized from a related 2-chloro-4-anilinoquinazoline precursor.

Derivative Name/StructureTarget Cell LineActivity TypeValueReference
2-chloro-4-anilinoquinazoline with heterocyclylsulfonamido moietyMCF-7 (Human Breast Carcinoma)IC₅₀0.13 nM[5]

Note: This table highlights the potential of the scaffold. The core compound itself is not expected to be highly active but serves as the foundation for active molecules.

Conclusion

This compound is a compound of high strategic importance in pharmaceutical sciences. Its well-defined synthesis and reactive nature provide a robust platform for the development of new drugs. Its established role as a precursor to essential antihypertensive medications is complemented by its significant and expanding utility in the discovery of targeted anticancer agents and its potential in neurodegenerative disease research. This technical guide underscores its versatility and continued relevance for professionals in drug discovery and development.

References

The Lynchpin of Alpha-1 Blocker Synthesis: A Technical Guide to 4-Amino-2-chloro-6,7-dimethoxyquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of pharmaceutical synthesis, the precursor molecule 4-Amino-2-chloro-6,7-dimethoxyquinazoline stands as a critical starting point for the production of several key drugs, most notably the alpha-1 adrenergic receptor antagonists prazosin, doxazosin, and terazosin. These medications are widely prescribed for the management of hypertension and benign prostatic hyperplasia (BPH). This technical guide provides an in-depth analysis of the synthesis of these vital drugs from this common intermediate, offering detailed experimental protocols, comparative quantitative data, and visual representations of signaling pathways and experimental workflows for researchers, scientists, and drug development professionals.

Core Synthesis Pathways and Quantitative Analysis

The synthesis of prazosin, doxazosin, and terazosin from this compound hinges on the nucleophilic substitution of the chlorine atom at the 2-position of the quinazoline ring. This reactive site allows for the introduction of various piperazine-containing moieties, which are crucial for the pharmacological activity of the final drug molecules. The general synthetic scheme involves the condensation of the precursor with an appropriate N-substituted piperazine derivative.

Below are tables summarizing the key quantitative data for the synthesis of each drug, providing a clear comparison of reaction conditions and outcomes.

Table 1: Synthesis of Prazosin Hydrochloride

ParameterValueReference
Starting Materials This compound, 1-(2-furoyl)piperazine[1]
Solvent Isopropyl alcohol[1]
Reaction Temperature Reflux[1]
Reaction Time 8-9 hours[1]
Yield 78% (of intermediate)[1]
Final Amination Yield 70%[1]

Table 2: Synthesis of Doxazosin Hydrochloride

ParameterValueReference
Starting Materials This compound, 1-(1,4-benzodioxan-2-carbonyl)piperazine[2]
Solvent Butanol[2]
Molar Ratio (Precursor:Piperazine Derivative) 0.58 Mol : 0.60 Mol[2]
Reaction Temperature Reflux[2]
Reaction Time 3.5 hours[2]
Yield 88%[2]

Table 3: Synthesis of Terazosin Hydrochloride Dihydrate

ParameterValueReference
Starting Materials This compound, 1-(2-tetrahydrofuroyl)piperazine[3]
Solvent Isopropanol, Water[3]
Reaction Temperature Reflux[3]
Reaction Time 35 hours[3]
Yield 94%[3]

Experimental Protocols

The following are detailed methodologies for the synthesis of prazosin, doxazosin, and terazosin from this compound.

Synthesis of Prazosin Hydrochloride

This synthesis is a two-step process involving the initial condensation to form an intermediate, followed by amination.

Step 1: Synthesis of 2-[4-(2-furoyl)-1-piperazinyl]-4-chloro-6,7-dimethoxyquinazoline

  • A mixture of 4-amino-6,7-dimethoxy-2-(1-piperazinyl)quinazolin-4(3H)-one (0.01 mole) and 2-furoyl chloride (0.01 mole) is dissolved in isopropyl alcohol (40 mL) in a round-bottom flask equipped with a reflux condenser.

  • Phosphorus oxychloride (0.01 mole) is added to the mixture.

  • The reaction mixture is heated to reflux and maintained for 8-9 hours.

  • After cooling, the mixture is quenched with ice-water and neutralized with sodium bicarbonate.

  • The resulting solid is filtered, washed with water, and dried to yield the intermediate product. (Yield: 78%).[1]

Step 2: Synthesis of Prazosin

  • The intermediate, 2-[4-(2-furoyl)-1-piperazinyl]-4-chloro-6,7-dimethoxyquinazoline (0.009 mole), is dissolved in tetrahydrofuran in a round-bottom flask and cooled to 0-5°C.

  • Dry ammonia gas is bubbled through the solution for 2-3 hours.

  • The precipitated white solid is filtered, washed, and dried to yield prazosin. (Yield: 70%).[1]

Synthesis of Doxazosin Hydrochloride
  • In a reaction flask, 140g (0.58 Mol) of 6,7-dimethoxy-2-chloro-4-aminoquinazoline and 150g (0.60 Mol) of 1-(1,4-benzodioxan-2-carbonyl)piperazine are suspended in 2L of butanol.[2]

  • The mixture is stirred and heated to reflux, and the reaction is maintained for 3.5 hours.[2]

  • The reaction mixture is then cooled to 80°C.[2]

  • The precipitated product is collected by filtration, washed, and dried to yield doxazosin hydrochloride. (Yield: 88%).[2]

Synthesis of Terazosin Hydrochloride Dihydrate
  • To a solution of isopropanol (290 ml) and water (50 ml), add 20 g of N-(2-tetrahydrofuroyl)piperazine.[3]

  • While stirring, add 22.2 g of this compound to the solution.[3]

  • Heat the reaction mixture to reflux and maintain for approximately 35 hours.[3]

  • Cool the mixture to room temperature and continue stirring for about 12 hours.[3]

  • Collect the crystalline product by filtration, wash with isopropanol, and dry in vacuo at 40°C to yield terazosin hydrochloride dihydrate. (Yield: 94%).[3]

Signaling Pathways and Experimental Workflows

The therapeutic effects of prazosin, doxazosin, and terazosin are mediated through their antagonism of alpha-1 adrenergic receptors. The binding of these drugs to the receptors inhibits the downstream signaling cascade typically initiated by norepinephrine and epinephrine, leading to smooth muscle relaxation in blood vessels and the prostate.

alpha1_signaling_pathway cluster_cell Smooth Muscle Cell NE Norepinephrine/ Epinephrine Alpha1_R Alpha-1 Adrenergic Receptor NE->Alpha1_R Activates Gq Gq Protein Alpha1_R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Contraction Smooth Muscle Contraction Ca2_release->Contraction Leads to PKC->Contraction Contributes to Drug Prazosin / Doxazosin / Terazosin Drug->Alpha1_R Blocks synthesis_workflow cluster_prazosin Prazosin Synthesis cluster_doxazosin Doxazosin Synthesis cluster_terazosin Terazosin Synthesis p_start This compound + 1-(2-furoyl)piperazine p_reflux Reflux in Isopropyl Alcohol with POCl₃ (8-9h) p_start->p_reflux p_intermediate Intermediate Formation (78% yield) p_reflux->p_intermediate p_amination Amination with NH₃ in THF (2-3h) p_intermediate->p_amination p_product Prazosin (70% yield) p_amination->p_product d_start This compound + 1-(1,4-benzodioxan-2-carbonyl)piperazine d_reflux Reflux in Butanol (3.5h) d_start->d_reflux d_product Doxazosin HCl (88% yield) d_reflux->d_product t_start This compound + 1-(2-tetrahydrofuroyl)piperazine t_reflux Reflux in Isopropanol/Water (35h) t_start->t_reflux t_product Terazosin HCl Dihydrate (94% yield) t_reflux->t_product

References

The Therapeutic Potential of 4-Amino-2-chloro-6,7-dimethoxyquinazoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-2-chloro-6,7-dimethoxyquinazoline is a key heterocyclic compound that serves as a versatile scaffold in medicinal chemistry. Its rigid, dimethoxy-substituted quinazoline core is a recognized pharmacophore, making it a pivotal starting material for the synthesis of a wide array of biologically active molecules. While primarily utilized as a synthetic intermediate, recent computational studies have begun to explore the direct therapeutic potential of this core structure. This technical guide provides an in-depth overview of the known and potential therapeutic targets of this compound, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing associated signaling pathways and workflows.

Core Compound Profile

PropertyValue
IUPAC Name 2-chloro-6,7-dimethoxyquinazolin-4-amine
CAS Number 23680-84-4
Molecular Formula C₁₀H₁₀ClN₃O₂
Molecular Weight 239.66 g/mol
Appearance White to off-white crystalline powder
Primary Significance A key synthetic intermediate for pharmaceuticals.[1][2][3]

I. Potential Therapeutic Targets

While this compound is most notable as a precursor to potent therapeutic agents, computational studies have indicated its potential for direct interaction with targets implicated in neurodegenerative diseases. Furthermore, its structural contribution is essential for the activity of its derivatives against established targets in oncology and cardiovascular medicine.

Alzheimer's Disease-Related Targets (Computational Data)

A significant computational study has investigated this compound (referred to as ACDQ in the study) as a potential agent for Alzheimer's disease. Molecular docking simulations were performed to assess its binding affinity to key proteins involved in the disease's pathology.[1][4][5]

The primary target identified in this study is the Beta-secretase 1 (BACE1) enzyme. BACE1 is a crucial enzyme in the amyloidogenic pathway, responsible for the cleavage of the amyloid precursor protein (APP), which leads to the formation of amyloid-β (Aβ) plaques, a hallmark of Alzheimer's disease.[6][7][8] The computational findings suggest a strong interaction between the quinazoline compound and BACE1.

CompoundTarget Protein (PDB ID)Binding Energy (kcal/mol)
This compoundBACE1 (4EY7)-8.1
[1]

This strong binding affinity suggests that this compound could serve as a lead compound for the development of novel BACE1 inhibitors.

BACE1_Inhibition APP Amyloid Precursor Protein (APP) sAPPb sAPPβ APP->sAPPb BACE1 cleavage Ab Amyloid-β (Aβ) (Neurotoxic) APP->Ab γ-Secretase cleavage after BACE1 Plaques Amyloid Plaques Ab->Plaques BACE1 BACE1 gSecretase γ-Secretase Inhibitor 4-Amino-2-chloro- 6,7-dimethoxyquinazoline Inhibitor->BACE1 Inhibition

Caption: Inhibition of BACE1 by this compound can potentially block the amyloidogenic pathway in Alzheimer's disease.

Role as a Pharmacophore for Kinase Inhibitors

The 4-amino-6,7-dimethoxyquinazoline scaffold is a cornerstone in the development of targeted anticancer therapies, particularly as inhibitors of receptor tyrosine kinases (RTKs). The core compound is a critical starting material for synthesizing potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Kinase_Signaling cluster_EGFR EGFR Pathway cluster_VEGFR VEGFR-2 Pathway EGF EGF EGFR EGFR EGF->EGFR EGFR_p p-EGFR EGFR->EGFR_p Dimerization & Autophosphorylation EGFR_path Downstream Signaling (e.g., RAS-MAPK) EGFR_p->EGFR_path Proliferation Cell Proliferation & Survival EGFR_path->Proliferation VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 VEGFR2_p p-VEGFR-2 VEGFR2->VEGFR2_p Dimerization & Autophosphorylation VEGFR_path Downstream Signaling (e.g., PI3K-Akt) VEGFR2_p->VEGFR_path Angiogenesis Angiogenesis VEGFR_path->Angiogenesis Inhibitor Quinazoline-based Inhibitors Inhibitor->EGFR Inhibition Inhibitor->VEGFR2 Inhibition

Caption: Quinazoline derivatives inhibit EGFR and VEGFR-2 signaling pathways, crucial for cancer cell proliferation and angiogenesis.

Foundation for Alpha-1 Adrenoceptor Antagonists

The 4-amino-6,7-dimethoxyquinazoline moiety is a well-established pharmacophore for alpha-1 adrenoceptor antagonists. These drugs are primarily used to treat hypertension and benign prostatic hyperplasia (BPH). The core structure mimics noradrenaline, allowing it to bind to the receptor, while the 4-amino group is crucial for this interaction. This compound is a key intermediate in the synthesis of several clinically important alpha-1 blockers, including Doxazosin and Terazosin.[2]

Adrenoceptor_Signaling Norepinephrine Norepinephrine Alpha1_R α1-Adrenoceptor Norepinephrine->Alpha1_R Gq Gq Protein Alpha1_R->Gq PLC PLC Gq->PLC IP3_DAG IP3 & DAG Increase PLC->IP3_DAG Ca ↑ Intracellular Ca²⁺ IP3_DAG->Ca Contraction Smooth Muscle Contraction Ca->Contraction Antagonist Quinazoline-based Antagonists Antagonist->Alpha1_R Blockade

Caption: Quinazoline-based antagonists block alpha-1 adrenoceptors, preventing smooth muscle contraction and leading to vasodilation.

II. Experimental Protocols

This section details the methodologies for the synthesis of this compound and its subsequent use in the preparation of bioactive derivatives.

Synthesis of this compound

A common synthetic route starts from 2-amino-4,5-dimethoxybenzoic acid.

Synthesis_Workflow start 2-Amino-4,5-dimethoxybenzoic acid step1 Hetero-cyclisation (e.g., with Sodium Cyanate) start->step1 intermediate1 2,4-Dihydroxy-6,7-dimethoxyquinazoline step1->intermediate1 step2 Chlorination (e.g., with POCl₃ or SOCl₂) intermediate1->step2 intermediate2 2,4-Dichloro-6,7-dimethoxyquinazoline step2->intermediate2 step3 Amination (e.g., with Ammonia) intermediate2->step3 end This compound step3->end

Caption: A multi-step synthetic workflow for producing this compound.

Protocol Details:

  • Hetero-cyclization: 2-amino-4,5-dimethoxybenzoic acid is reacted with a cyclizing agent such as sodium cyanate to form 2,4-dihydroxy-6,7-dimethoxyquinazoline.

  • Chlorination: The dihydroxy intermediate is then treated with a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to replace the hydroxyl groups with chlorine atoms, yielding 2,4-dichloro-6,7-dimethoxyquinazoline.

  • Selective Amination: The more reactive chlorine atom at the C4 position is selectively replaced by an amino group through a reaction with ammonia. This regioselectivity is a key step in the synthesis.

Synthesis of Derivatives (General Protocol)

The reactive chlorine atom at the C2 position of this compound allows for nucleophilic substitution to introduce various side chains.

General Procedure for N-substitution:

  • Reaction Setup: this compound is dissolved in a suitable solvent (e.g., dioxane, n-butanol).

  • Addition of Nucleophile: The desired amine or piperazine derivative is added to the solution, often in excess.

  • Reaction Conditions: The mixture is heated, sometimes under reflux, for several hours until the reaction is complete (monitored by TLC).

  • Work-up and Purification: After cooling, the product is typically precipitated by adding water, collected by filtration, and purified by recrystallization or column chromatography.

III. Conclusion

This compound is a compound of significant interest in drug discovery and development. While its primary role has been as a foundational building block for potent inhibitors of kinases and adrenoceptors, emerging computational evidence suggests it may possess intrinsic activity against targets relevant to Alzheimer's disease, such as BACE1. The versatility of its quinazoline core, combined with the reactivity of its chloro- and amino-substituents, ensures its continued importance as a scaffold for generating novel therapeutic agents. Further in vitro and in vivo studies are warranted to validate the computationally predicted activities of the core compound itself and to continue exploring the vast chemical space accessible from this valuable intermediate.

References

Methodological & Application

synthesis of 4-Amino-2-chloro-6,7-dimethoxyquinazoline from 2,4-dichloro-6,7-dimethoxyquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Synthesis of 4-Amino-2-chloro-6,7-dimethoxyquinazoline

AN-2025-12-23

Introduction

This compound is a critical intermediate in the synthesis of a wide range of pharmacologically active molecules.[1][2] Its structural backbone is a key component in drugs developed for treating hypertension, such as Prazosin and Doxazosin, as well as compounds investigated for anti-inflammatory and anti-cancer properties.[3][4][5] The selective amination of the C4 position on the precursor, 2,4-dichloro-6,7-dimethoxyquinazoline, is a crucial step, leveraging the higher reactivity of the C4 chlorine atom compared to the C2 chlorine. This document provides detailed protocols for this synthesis, outlining two common methods using different aminating agents.

Reaction Scheme

The synthesis involves a regioselective nucleophilic aromatic substitution reaction. The C4 position of 2,4-dichloro-6,7-dimethoxyquinazoline is more susceptible to nucleophilic attack than the C2 position.

Caption: Chemical transformation from the dichloro- to the amino-chloro-quinazoline.

Experimental Protocols

Two primary methods for the amination of 2,4-dichloro-6,7-dimethoxyquinazoline are presented below.

Protocol 1: Amination using Ammonia Gas in an Organic Solvent

This protocol utilizes anhydrous conditions with ammonia gas dissolved in an organic solvent.

Materials and Reagents:

  • 2,4-dichloro-6,7-dimethoxyquinazoline

  • Tetrahydrofuran (THF), anhydrous

  • Ammonia (NH₃) gas

  • Methanol (for recrystallization)

  • Standard laboratory glassware, magnetic stirrer, and filtration apparatus

Procedure:

  • In a suitably sized round-bottom flask, dissolve 8.6 g of 2,4-dichloro-6,7-dimethoxyquinazoline in 300 mL of anhydrous tetrahydrofuran (THF).[6]

  • Bubble ammonia gas through the solution until it is fully saturated.

  • Seal the reaction vessel and allow the mixture to stand at room temperature for 48 hours.[6]

  • After the reaction period, remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting precipitate, which is the crude product, should be collected by vacuum filtration.[6]

  • Purify the crude product by recrystallization from methanol to yield the desired this compound.[6]

  • Dry the final product under vacuum. The expected melting point is approximately 248°C (with decomposition).[6]

Protocol 2: Amination using Aqueous Ammonia

This method employs a concentrated aqueous solution of ammonia and is often preferred for its operational simplicity.

Materials and Reagents:

  • 2,4-dichloro-6,7-dimethoxyquinazoline

  • Aqueous ammonia (20-25% NH₃ content)

  • Deionized water

  • Standard laboratory glassware, magnetic stirrer with heating, and filtration apparatus

Procedure:

  • Place the solid 2,4-dichloro-6,7-dimethoxyquinazoline into a reaction flask.

  • Add a sufficient volume of aqueous ammonia (20-25% concentration) to fully dissolve the starting material.[4]

  • Heat the reaction mixture to a temperature between 40°C and 75°C.[4]

  • Maintain stirring at this temperature for a period of 6 to 16 hours, monitoring the reaction progress by TLC if desired.[4]

  • Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.

  • Collect the solid product by separation and filtration.[4]

  • Wash the filtered product with cold deionized water to remove any residual ammonia and salts.

  • Dry the purified this compound under vacuum.

Data Presentation

Table 1: Summary of Reagents and Materials
Reagent/MaterialFormulaMolar Mass ( g/mol )Role
2,4-dichloro-6,7-dimethoxyquinazolineC₁₀H₈Cl₂N₂O₂259.09Starting Material
AmmoniaNH₃17.03Aminating Agent
Tetrahydrofuran (THF)C₄H₈O72.11Solvent (Protocol 1)
Aqueous Ammonia (20-25%)NH₃·H₂O35.04Reagent/Solvent (Protocol 2)
MethanolCH₃OH32.04Recrystallization Solvent
Table 2: Comparison of Reaction Conditions
ParameterProtocol 1 (Ammonia Gas)Protocol 2 (Aqueous Ammonia)
Aminating Agent Anhydrous NH₃ Gas20-25% Aqueous NH₃
Solvent Tetrahydrofuran (THF)Water
Temperature Room Temperature40 - 75 °C
Reaction Time 48 hours6 - 16 hours
Workup Solvent evaporation, filtrationCooling, filtration
Purification Recrystallization from MethanolWashing with water

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

G start Start: Dissolve 2,4-dichloro-6,7-dimethoxyquinazoline reagent Introduce Aminating Agent (NH₃ gas or Aqueous NH₃) start->reagent reaction Reaction under specified Time and Temperature reagent->reaction workup Reaction Workup: (Evaporation or Cooling) reaction->workup filtration Filtration and Washing of crude product workup->filtration purification Purification: (Recrystallization or Washing) filtration->purification product Final Product: This compound purification->product

Caption: General workflow for the synthesis and purification of the target compound.

References

Application Notes and Protocols for the Large-Scale Synthesis of 4-Amino-2-chloro-6,7-dimethoxyquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed overview and experimental protocols for the large-scale synthesis of 4-Amino-2-chloro-6,7-dimethoxyquinazoline, a key intermediate in the manufacturing of various pharmaceuticals. This document outlines multiple synthetic routes, presents quantitative data in a structured format, and includes detailed experimental procedures. Additionally, it features diagrams to illustrate the synthetic workflow and the relevant biological signaling pathway, aiding in a comprehensive understanding of its application in drug development.

Introduction

This compound is a critical building block in the synthesis of several commercially significant drugs, including antihypertensive agents like prazosin and doxazosin, as well as targeted cancer therapies such as gefitinib.[1][2][3][4] Its versatile chemical structure allows for further modifications, making it a valuable intermediate in medicinal chemistry and drug discovery. The quinazoline moiety itself is found in numerous compounds with a wide range of pharmacological activities.[5] The efficient and scalable synthesis of this intermediate is therefore of paramount importance for the pharmaceutical industry. This document details optimized protocols for its large-scale production.

Physicochemical Properties

PropertyValueReference
Chemical Name This compound[6]
Molecular Formula C₁₀H₁₀ClN₃O₂[6]
Molecular Weight 247.66 g/mol [6]
CAS Number 23680-84-4[6]
Appearance Off-white to pale yellow crystalline powder[6]
Melting Point 215–220°C (dec.)[6]
Solubility Insoluble in water; soluble in DMSO, DMF, and dichloromethane[6]
Purity (HPLC) ≥98.5%[6]

Synthetic Routes

Several synthetic strategies for the preparation of this compound have been reported. The most common and industrially viable methods are summarized below.

Route 1: From 2,4-Dichloro-6,7-dimethoxyquinazoline

This is a widely used method due to the commercial availability of the starting material. The process involves a selective nucleophilic aromatic substitution (SNAr) reaction where the more reactive chlorine atom at the C4 position is displaced by an amino group.[7][8]

Synthesis_Route_1 start 2,4-Dichloro-6,7-dimethoxyquinazoline product This compound start->product Amination in THF reagent Ammonia (aq. or gas)

Caption: Synthetic workflow for Route 1.

Route 2: From o-Dimethoxybenzene (Veratrole)

This route involves a multi-step synthesis starting from the readily available veratrole. The key steps include nitration, reduction, cyclization, and chlorination.

Synthesis_Route_2 A o-Dimethoxybenzene B 3,4-Dimethoxynitrobenzene A->B Nitration C 3,4-Dimethoxyaniline B->C Reduction D 3,4-Dimethoxyphenyl cyano carbamide C->D Carbamidating Reaction E 2-Chloro-4-amino-6,7-dimethoxyquinazoline salt D->E Cyclohydrolysis F This compound E->F Neutralization

Caption: Synthetic workflow for Route 2.

Experimental Protocols

Protocol 1: Large-Scale Synthesis from 2,4-Dichloro-6,7-dimethoxyquinazoline

This protocol is adapted from a reported expeditious and practical large-scale synthesis.[1]

Materials and Equipment:

  • 5 L round-bottom flask with a mechanical stirrer

  • 2,4-Dichloro-6,7-dimethoxyquinazoline

  • Tetrahydrofuran (THF)

  • Ammonium hydroxide (25%)

  • Standard filtration and drying equipment

Procedure:

  • To a 5 L round-bottom flask equipped with a stirrer, add 2,4-dichloro-6,7-dimethoxyquinazoline (85 g, 0.329 mol) and THF (500 mL).

  • Stir the reaction mixture for 1 hour at ambient temperature.

  • Add ammonium hydroxide (1765 mL, 25%) to the mixture.

  • Continue stirring for 24 hours at ambient temperature. The progress of the reaction can be monitored by HPLC.

  • After the reaction is complete, filter the resulting solid.

  • Wash the solid with water and then with THF.

  • Dry the product under vacuum to yield this compound.

Quantitative Data:

ParameterValueReference
Starting Material 2,4-Dichloro-6,7-dimethoxyquinazoline[1]
Yield 71 g (90%)[1]
Purity (HPLC) 97.8%[1]
Melting Point 300°C (dec.)[1]
Protocol 2: Synthesis starting from 6,7-dimethoxy quinazolin-2,4-diones

This protocol involves the initial conversion of the dione to the dichloro intermediate, followed by amination.[9]

Step 1: Synthesis of 2,4-dichloro-6,7-dimethoxyquinazoline

  • A mixture of 6,7-dimethoxy quinazolin-2,4-diones (2.0 g) and phosphorous oxychloride (POCl₃, 6 mL) is refluxed in the presence of N,N-dimethylaniline (0.6 mL) for 5 hours.[9]

  • The reaction mixture is cooled to room temperature and poured into ice-cold water with stirring.

  • The precipitate obtained is filtered and washed with distilled water to yield 2,4-dichloro-6,7-dimethoxyquinazoline.

Step 2: Synthesis of this compound

  • The 2,4-dichloro-6,7-dimethoxyquinazoline obtained from the previous step is then subjected to amination as described in Protocol 1.

Application in Drug Development

This compound is a key precursor for the synthesis of Gefitinib (Iressa), a tyrosine kinase inhibitor that targets the Epidermal Growth Factor Receptor (EGFR).[3][4] EGFR is a crucial receptor in signaling pathways that regulate cell proliferation, and its overactivity is implicated in various cancers.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane EGFR EGFR EGFR->EGFR ADP ADP EGFR->ADP Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) EGFR->Downstream Activates EGF EGF (Ligand) EGF->EGFR Binds to Gefitinib Gefitinib (from 4-Amino-2-chloro-6,7- dimethoxyquinazoline) Gefitinib->EGFR Inhibits (competes with ATP) ATP ATP ATP->EGFR Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Promotes

Caption: Simplified EGFR signaling pathway and the inhibitory action of Gefitinib.

Conclusion

The protocols outlined in this document provide reliable and scalable methods for the synthesis of this compound. The choice of synthetic route will depend on the availability of starting materials, cost considerations, and the desired scale of production. The high demand for this intermediate in the pharmaceutical sector underscores the importance of optimized and efficient synthetic strategies. These application notes serve as a valuable resource for researchers and professionals involved in the development and manufacturing of quinazoline-based pharmaceuticals.

References

Application of 4-Amino-2-chloro-6,7-dimethoxyquinazoline in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-2-chloro-6,7-dimethoxyquinazoline is a highly versatile heterocyclic intermediate that serves as a cornerstone in the synthesis of a wide array of pharmacologically active compounds. Its quinazoline core, decorated with methoxy and amino groups, is a privileged scaffold in medicinal chemistry, providing a robust platform for developing targeted therapies. The strategic placement of a reactive chlorine atom at the 2-position allows for facile nucleophilic substitution, enabling the introduction of diverse side chains that modulate the biological activity and pharmacokinetic properties of the final compounds. This document provides detailed application notes on its primary uses, protocols for key synthetic transformations and biological assays, and quantitative data on representative derivatives.

Application Note 1: Synthesis of α1-Adrenergic Receptor Antagonists

The most prominent application of this compound is in the synthesis of selective α1-adrenoceptor antagonists.[1][2] This class of drugs is primarily used for the treatment of benign prostatic hyperplasia (BPH) and hypertension.[3][4]

Mechanism of Action: α1-adrenergic receptors, located on the smooth muscle of the prostate, bladder neck, and blood vessels, are activated by norepinephrine.[3][5] This activation leads to muscle contraction, which in BPH can restrict urinary flow and in the vasculature can lead to an increase in blood pressure.[6][7] Drugs derived from this compound, such as Doxazosin, Alfuzosin, and Prazosin, act as competitive antagonists at these receptors.[3][8] By blocking the receptor, they induce relaxation of the smooth muscle, thereby alleviating urinary symptoms in BPH and reducing peripheral vascular resistance to lower blood pressure.[6][7][9]

Key Therapeutic Agents:

  • Doxazosin: Used to treat both BPH and hypertension, it is synthesized by reacting the quinazoline intermediate with N-(1,4-benzodioxan-2-carbonyl)piperazine.[1][10][11]

  • Alfuzosin: Primarily indicated for BPH, its synthesis involves condensation with 3-methylaminopropionitrile, followed by reduction of the nitrile group.[12][13]

  • Prazosin: Used for hypertension, BPH, and off-label for PTSD-related nightmares, it is prepared through a multi-step process involving the introduction of a 2-furoylpiperazine moiety.[4][14]

  • Terazosin: Another analog in this class, also used for BPH and hypertension, is synthesized from the same quinazoline precursor.[1][2]

Application Note 2: Development of Kinase Inhibitors for Oncology

The 4-aminoquinazoline scaffold is a well-established pharmacophore for developing potent kinase inhibitors used in targeted cancer therapy.[15] While this compound itself is a precursor, its anilino derivatives—formed by substituting the 2-chloro group with a substituted aniline—are central to this field.[6]

Mechanism of Action: Many cancers are driven by aberrant signaling from receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[16] These kinases play a critical role in cell proliferation, survival, and angiogenesis (the formation of new blood vessels that supply tumors).[16] 4-Anilino-6,7-dimethoxyquinazoline derivatives function as ATP-competitive inhibitors, binding to the kinase domain of these receptors and blocking the downstream signaling cascades that promote tumor growth.[16] Several successful anticancer drugs, such as Gefitinib and Erlotinib, are based on this quinazoline core structure.[17]

Quantitative Data

Table 1: α1-Adrenoceptor Binding Affinity of Quinazoline Derivatives

This table summarizes the binding affinities (expressed as log KD) of key drugs derived from this compound for the three human α1-adrenoceptor subtypes. A lower KD value indicates a higher binding affinity.

Compoundα1A-Adrenoceptor (log KD)α1B-Adrenoceptor (log KD)α1D-Adrenoceptor (log KD)Primary Indications
Doxazosin -8.58-8.46-8.33Hypertension, BPH[10]
Prazosin -8.66-9.00-8.37Hypertension, BPH, PTSD[4]
Alfuzosin -8.08-7.99-7.89BPH[9]

Data sourced from [3H]prazosin whole-cell binding assays in CHO cells stably expressing human α1-adrenoceptor subtypes.

Table 2: In Vitro Anticancer Activity of Representative 4-Anilinoquinazoline Derivatives

This table presents the growth inhibitory (GI50) values for novel quinazoline derivatives against various cancer cell lines. GI50 is the concentration required to inhibit cell growth by 50%.

CompoundCancer Cell LineCell Line TypeGI50 (µM)
Compound 9a ¹CCRF-CEMLeukemia0.01
COLO-205Colon Cancer0.01
Compound 9b ¹CCRF-CEMLeukemia0.56
Compound 14g ²K-562Leukemia0.622[13]
HCT-116Colon Cancer1.81[13]
MCF7Breast Cancer1.01[13]

¹Compounds 9a and 9b are novel 4-substituted-6,7-dimethoxyquinazoline analogs. ²Compound 14g is a 2-chloro-4-anilinoquinazoline-chalcone derivative.[13]

Experimental Protocols

Protocol 1: Synthesis of N-(4-amino-6,7-dimethoxyquinazol-2-yl)-N-methyl-2-cyanoethylamine (Alfuzosin Intermediate)

This protocol describes the nucleophilic substitution reaction to form a key intermediate in the synthesis of Alfuzosin, based on procedures outlined in patent literature.[13]

Materials:

  • This compound (1.0 eq)

  • 3-methylaminopropionitrile (1.2 eq)

  • Dimethylformamide (DMF)

  • Isopropanol

Procedure:

  • Charge a round-bottom flask with this compound (e.g., 50 g, 0.208 moles) and dimethylformamide (350 ml).[13]

  • Add 3-methylaminopropionitrile (e.g., 21.2 g, 0.252 moles) to the flask.[13]

  • Heat the reaction mixture to 100°C and stir for 6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[13]

  • After the reaction is complete, cool the mixture to room temperature (25°C).[13]

  • Add isopropanol (250 ml) to the reaction mass and stir for an additional 15 minutes to precipitate the product.[13]

  • Filter the resulting solid and wash it with a small volume of isopropanol (50 ml).[13]

  • Dry the product under vacuum at 50°C for 7-8 hours to yield the title compound.[13]

Protocol 2: Synthesis of a 2-Chloro-4-(aryl amino)-6,7-dimethoxyquinazoline Derivative

This is a general protocol for the synthesis of 4-anilinoquinazoline derivatives, which are often evaluated for anticancer activity.[12]

Materials:

  • 2,4-dichloro-6,7-dimethoxyquinazoline (1.0 eq)

  • Substituted aniline derivative (1.0 eq)

  • Isopropanol

  • N,N-Diisopropylethylamine (DIPEA, optional, as a base)

Procedure:

  • Dissolve 2,4-dichloro-6,7-dimethoxyquinazoline (e.g., 4 mmol) in isopropanol (5 ml) in a round-bottom flask equipped with a reflux condenser.[12]

  • Add the desired substituted aniline (e.g., 4 mmol) to the solution. The 4-chloro position is more reactive and will be substituted preferentially.[13]

  • Reflux the reaction mixture for 6 hours. The addition of a non-nucleophilic base like DIPEA can be used to scavenge the HCl byproduct.[13]

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter the solid, wash with distilled water, and dry.

  • The crude product can be further purified by recrystallization or column chromatography.

Protocol 3: Cell Viability Assessment using Trypan Blue Exclusion Assay

This protocol is used to determine the cytotoxicity of synthesized compounds against cancer cell lines.[6]

Materials:

  • Cancer cell line (e.g., HCT116) in culture

  • Synthesized test compound dissolved in DMSO

  • Trypan Blue solution (0.4%)

  • Phosphate-Buffered Saline (PBS)

  • Hemocytometer or automated cell counter

Procedure:

  • Cell Plating: Seed the cancer cells in a multi-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., from 0.1 to 100 µM). Include a vehicle control (DMSO) and a positive control (a known anticancer drug). Incubate for a specified period (e.g., 48 or 72 hours).

  • Cell Harvesting: After incubation, detach the cells using trypsin-EDTA and resuspend them in culture medium.

  • Staining: Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution and incubate for 1-2 minutes.

  • Cell Counting: Load the stained cell suspension onto a hemocytometer.

  • Analysis: Count the number of viable (unstained, bright) and non-viable (blue) cells under a microscope.

  • Calculation: Calculate the percentage of viable cells: % Viability = (Number of viable cells / Total number of cells) x 100. Plot the percent viability against the compound concentration to determine the IC50 value.

Visualizations

G General Synthetic Pathways from this compound cluster_alpha α1-Adrenoceptor Antagonists cluster_onco Anticancer Agents A 4-Amino-2-chloro- 6,7-dimethoxyquinazoline reagent1 + N-(1,4-Benzodioxan- 2-carbonyl)piperazine A->reagent1 reagent2 + 3-Methylamino- propionitrile A->reagent2 reagent3 + (2-Furoyl)piperazine A->reagent3 reagent4 + Substituted Aniline A->reagent4 B Doxazosin (Hypertension, BPH) C Alfuzosin (BPH) D Prazosin (Hypertension, BPH) E 4-Anilinoquinazoline Derivatives (Kinase Inhibitors) reagent1->B Condensation reagent2->C Condensation + Reduction reagent3->D Substitution reagent4->E Nucleophilic Substitution

Caption: Synthetic utility of the quinazoline intermediate.

G cluster_pathway α1-Adrenergic Signaling Pathway NE Norepinephrine (NE) Alpha1R α1-Adrenoceptor NE->Alpha1R Binds Gq Gq Protein Alpha1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca Releases from SR PKC Protein Kinase C (PKC) DAG->PKC Activates Contraction Smooth Muscle Contraction Ca->Contraction PKC->Contraction Antagonist Doxazosin / Alfuzosin (α1-Antagonist) Antagonist->Alpha1R Blocks Relaxation Smooth Muscle Relaxation Antagonist->Relaxation

Caption: Mechanism of action for α1-adrenoceptor antagonists.

G Workflow for Synthesis and Evaluation of Anticancer Derivatives start Start: Select Target Aniline synthesis Synthesis: React Aniline with 2,4-dichloro-6,7- dimethoxyquinazoline start->synthesis purify Purification & Characterization (Chromatography, NMR, MS) synthesis->purify screening In Vitro Screening: Cell Viability Assay (e.g., Trypan Blue, MTT) purify->screening ic50 Determine GI50 / IC50 Values screening->ic50 hit_id Hit Identification: Potent & Selective? ic50->hit_id lead_opt Lead Optimization (SAR Studies) hit_id->lead_opt Yes stop Stop or Redesign hit_id->stop No in_vivo In Vivo Testing (Animal Models) lead_opt->in_vivo end Preclinical Candidate in_vivo->end

Caption: Drug discovery workflow for quinazoline derivatives.

References

Application Notes: Molecular Docking of 4-Amino-2-chloro-6,7-dimethoxyquinazoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The quinazoline scaffold is a prominent "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Specifically, derivatives of 4-Amino-2-chloro-6,7-dimethoxyquinazoline are of significant interest due to their potential as inhibitors of key protein kinases involved in cell signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[1][2][3][4] These kinases are crucial targets in anticancer drug discovery. Molecular docking is a powerful computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to its protein target. This method is instrumental in the rational design of novel quinazoline derivatives, allowing researchers to understand structure-activity relationships (SARs) and prioritize compounds for synthesis and biological evaluation.[1]

Applications

  • Anticancer Drug Discovery: The primary application is in the development of targeted anticancer therapies. These derivatives have been extensively investigated as inhibitors of EGFR and VEGFR-2, proteins often overexpressed in various cancers.[1][2][3][5][6] Docking studies help elucidate how these compounds bind to the ATP-binding site of the kinase domain, preventing phosphorylation and downstream signaling that leads to tumor growth and angiogenesis.[1][5][6]

  • Dual Kinase Inhibition: Some 2-chloro-4-anilinoquinazoline derivatives have been explored as dual inhibitors of both EGFR and VEGFR, which can offer a more potent antitumor effect.[2][3] Molecular docking is crucial for optimizing the scaffold to achieve desired binding affinities for multiple targets.

  • Neurodegenerative Disease Research: Interestingly, studies have also explored the potential of these compounds as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease.[7][8] Docking simulations have shown strong binding affinities of these derivatives to the active site of AChE.[7][8]

  • Anti-inflammatory Agents: The quinazoline core is also found in compounds with anti-inflammatory properties, and docking can be used to predict interactions with targets like cyclooxygenase (COX) enzymes.[9]

Quantitative Data Summary

The following tables summarize the results from various molecular docking and in vitro studies on this compound derivatives.

Table 1: Molecular Docking Binding Energies

Compound/DerivativeTarget Protein (PDB ID)Predicted Binding Energy (kcal/mol)Key Interactions Noted
Compound 16cEGFR-9.90Hydrophobic interactions with Val726, Ala743, Leu844, Leu792, Met1002.[2]
Compound 16aVEGFR-2-9.20Hydrogen bonds, hydrophobic interactions.[2]
ACDQ¹AChE (4EY7)-8.1Strong interaction with the protein.[8]
Compound 14gDNA-8.30Intercalation and groove binding.[2]
CDQ²AChE (4EY7)-7.5Hydrogen bonds, hydrophobic interactions.[1]
¹ACDQ: 4‐amino‐2‐chloro‐6,7‐dimethoxyquinazoline
²CDQ: 4-Chloro-6,7-dimethoxyquinazoline

Table 2: In Vitro Biological Activity (IC₅₀ Values)

Compound/DerivativeTarget/Cell LineIC₅₀ Value
Compound 14b (diarylamide)VEGFR-20.016 µM[1][5][6]
Compound 6 (trimethoxy)VEGFR-298.1 nM[3]
Compound 6 (trimethoxy)EGFR106 nM[3]
Compound 14 (benzylidene hydrazine)EGFRʷᵗ6.3 nM[10]
Compound 14 (benzylidene hydrazine)EGFRᵀ⁷⁹⁰ᴹ/ᴸ⁸⁵⁸ᴿ8.4 nM[10]
Compound 44 (benzylidene hydrazine)EGFRʷᵗ0.4 nM[10]
Compound 44 (benzylidene hydrazine)EGFRᵀ⁷⁹⁰ᴹ/ᴸ⁸⁵⁸ᴿ0.1 µM[10]
Compound 7i (arylureido)A549, HT-29, MCF-7 cells2.25, 1.72, and 2.81 μM, respectively
Compound 7i (arylureido)EGFR17.32 nM[11]

Visualizations

molecular_docking_workflow cluster_prep 1. Preparation cluster_dock 2. Docking Simulation cluster_analysis 3. Analysis p_prep Protein Preparation (PDB, Add Hydrogens) grid Grid Box Generation (Define Binding Site) p_prep->grid l_prep Ligand Preparation (2D to 3D, Minimize) l_prep->grid run_dock Run Docking Algorithm (e.g., AutoDock Vina) grid->run_dock results Analyze Results (Binding Energy, Poses) run_dock->results visualize Visualize Interactions (H-bonds, Hydrophobic) results->visualize output Prioritize Candidates for Synthesis visualize->output

Caption: General workflow for a molecular docking experiment.

egfr_inhibition_pathway cluster_downstream Downstream Signaling ligand EGF (Growth Factor) egfr EGFR (Receptor Tyrosine Kinase) ligand->egfr Binds adp ADP egfr->adp Phosphorylation ras_raf Ras/Raf/MEK/ERK Pathway egfr->ras_raf Activates pi3k_akt PI3K/Akt Pathway egfr->pi3k_akt Activates atp ATP atp->egfr Binds to Kinase Domain quinazoline Quinazoline Derivative quinazoline->egfr Blocks ATP Binding Site proliferation Cell Proliferation, Survival, Angiogenesis ras_raf->proliferation pi3k_akt->proliferation

Caption: Inhibition of the EGFR signaling pathway by a quinazoline derivative.

Protocols: Molecular Docking of Quinazoline Derivatives

This protocol provides a generalized methodology for performing molecular docking studies using widely accepted software like AutoDock Tools and AutoDock Vina.

Objective: To predict the binding affinity and interaction patterns of a this compound derivative with a target protein (e.g., EGFR, PDB ID: 1XKK).

1. Software and Hardware Requirements

  • Hardware: A standard workstation or personal computer. Multi-core processors will significantly speed up calculations.

  • Software:

    • PyMOL or UCSF Chimera: For visualization and initial protein preparation.

    • AutoDock Tools (ADT): For preparing protein and ligand files (PDBQT format) and defining the grid box.

    • AutoDock Vina: The docking engine for performing the simulation.

    • Open Babel or ChemDraw/Chem3D: For drawing the ligand and converting it to a 3D format.

2. Protein Preparation

  • Obtain Protein Structure: Download the crystal structure of the target protein from the Protein Data Bank (PDB). For this example, we use EGFR kinase domain (PDB ID: 1XKK).

  • Clean the Protein:

    • Open the PDB file in PyMOL or Chimera.

    • Remove all non-essential components: water molecules, co-crystallized ligands, and any duplicate protein chains. Retain only the protein chain of interest (e.g., Chain A).

    • Save the cleaned protein as a new PDB file (e.g., 1xkk_protein.pdb).

  • Prepare for Docking (using AutoDock Tools):

    • Launch ADT and open the cleaned PDB file (1xkk_protein.pdb).

    • Add polar hydrogens to the protein (Edit -> Hydrogens -> Add -> Polar Only).

    • Compute Gasteiger charges (Edit -> Charges -> Compute Gasteiger).

    • Save the prepared protein in PDBQT format (File -> Save -> Write PDBQT), which includes hydrogen and charge information (e.g., 1xkk_protein.pdbqt).

3. Ligand Preparation

  • Create 2D Structure: Draw the 2D structure of your quinazoline derivative using software like ChemDraw or Marvin Sketch.

  • Convert to 3D: Convert the 2D structure to a 3D structure (SDF or MOL2 file). Use the energy minimization or geometry optimization function to obtain a stable, low-energy conformation.

  • Prepare for Docking (using AutoDock Tools):

    • Launch ADT and open the ligand's 3D file (e.g., ligand.mol2).

    • ADT will automatically detect the root, set torsions, and assign charges. Verify that the number of rotatable bonds is reasonable.

    • Save the prepared ligand in PDBQT format (Ligand -> Output -> Save as PDBQT), e.g., ligand.pdbqt.

4. Grid Box Generation (Defining the Search Space)

  • Load Molecules in ADT: Load both the prepared protein (1xkk_protein.pdbqt) and ligand (ligand.pdbqt).

  • Define the Binding Site:

    • Go to Grid -> Grid Box.

    • A box will appear around the loaded molecules. This box defines the 3D space where AutoDock Vina will search for binding poses.

    • Adjust the center and dimensions of the box to encompass the known active site of the protein. For kinase inhibitors, this is typically the ATP-binding pocket. You can use the co-crystallized ligand from the original PDB file as a reference for positioning the box.

    • Ensure the box is large enough to allow the ligand to rotate freely but small enough to focus the search, which saves computational time. A typical spacing is 1.0 Å.

  • Save Configuration: Note down the coordinates for the grid center (center_x, center_y, center_z) and the dimensions (size_x, size_y, size_z). This information is required for the Vina configuration file.

5. Running the Docking Simulation with AutoDock Vina

  • Create a Configuration File: Create a text file named conf.txt and add the following information, replacing the values with your specific file names and grid parameters:

  • Execute Vina: Open a terminal or command prompt, navigate to the directory containing your files, and run the following command:

6. Analysis of Results

  • Review Binding Energies: Open the docking_log.txt file. It will contain a table of the top binding modes (usually 9) ranked by their binding affinity in kcal/mol. The more negative the value, the stronger the predicted binding.

  • Visualize Binding Poses:

    • Open PyMOL or Chimera and load the protein PDBQT file (1xkk_protein.pdbqt).

    • Load the docking results file (docking_results.pdbqt). This file contains multiple models, each corresponding to a predicted binding pose.

    • Analyze the top-ranked pose (Mode 1). Examine the key interactions (hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the quinazoline derivative and the amino acid residues in the protein's active site. This analysis is crucial for understanding the structure-activity relationship and guiding further molecular design.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Amino-2-chloro-6,7-dimethoxyquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 4-Amino-2-chloro-6,7-dimethoxyquinazoline synthesis.

Troubleshooting Guide

Researchers may encounter several issues during the synthesis of this compound. This section addresses common problems with potential causes and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of 2,4-dichloro-6,7-dimethoxyquinazoline (Precursor) Incomplete chlorination of 6,7-dimethoxy-2,4-quinazolinedione.- Ensure the use of excess phosphoryl chloride (POCl₃). A common ratio is 1:3 to 1:10 of the quinazolinedione to POCl₃.[1] - The addition of a catalyst like N,N-dimethylaniline or N,N-dimethylformamide can improve the reaction.[2][3] - Optimize reaction temperature (80-120°C) and time (2-6 hours).[1]
Hydrolysis of the dichloro product back to the monoor dihydroxy quinazoline during workup.- Pour the reaction mixture slowly into ice-cold water with vigorous stirring to dissipate heat and precipitate the product quickly.[2] - Ensure the workup temperature is kept low.
Low Yield of this compound Inefficient amination of 2,4-dichloro-6,7-dimethoxyquinazoline.- Use a suitable solvent that allows for good solubility of the reactants. Isopropanol is commonly used.[2][4] - Ensure the ammonia source is adequate. Reactions can be carried out in a solution of ammonia in a suitable solvent. For instance, using a 20-25% ammonia solution.[1] - Optimize the reaction temperature (40-75°C) and time (6-16 hours) to ensure complete conversion.[1]
Formation of the 2,4-diamino-6,7-dimethoxyquinazoline byproduct.- Control the stoichiometry of the aminating agent. - The C4 position is more reactive to nucleophilic aromatic substitution than the C2 position, but over-amination can occur under harsh conditions.[5] Monitor the reaction progress using TLC or HPLC to stop the reaction once the starting material is consumed.
Formation of 2-hydroxy-4-amino-6,7-dimethoxyquinazoline.- Ensure anhydrous reaction conditions. The chloro group at the 2-position can be susceptible to hydrolysis.
Presence of Impurities in the Final Product Incomplete reaction of starting materials.- Increase reaction time or temperature as guided by reaction monitoring. - Ensure efficient stirring to overcome solubility issues.[6]
Side reactions such as dimerization or polymerization.- Perform the reaction at a lower concentration by increasing the solvent volume to reduce the likelihood of intermolecular reactions.[6]
Degradation of starting materials or product.- High reaction temperatures can lead to decomposition. Consider if a lower temperature for a longer duration could be effective.[6]

Frequently Asked Questions (FAQs)

Q1: What is a typical starting material for the synthesis of this compound?

A common synthetic route starts with 6,7-dimethoxy-2,4-quinazolinedione, which is then chlorinated to give 2,4-dichloro-6,7-dimethoxyquinazoline. This intermediate is then selectively aminated at the C4 position.[2] An alternative starting material is 3,4-dimethoxybenzaldehyde.[1]

Q2: How can I improve the regioselectivity of the amination at the C4 position?

The chlorine atom at the C4 position of 2,4-dichloro-6,7-dimethoxyquinazoline is more susceptible to nucleophilic attack than the chlorine at the C2 position. To favor monosubstitution at C4, the reaction should be carried out under controlled conditions. This includes using a moderate temperature and monitoring the reaction to avoid prolonged reaction times or excessive temperatures that could lead to the formation of the 2,4-diamino product.

Q3: What are the best solvents for the amination step?

Isopropanol is a frequently used solvent for the reaction of 2,4-dichloro-6,7-dimethoxyquinazoline with an amine.[2][4] Other solvents like acetonitrile have also been reported.[7] The choice of solvent can depend on the specific aminating agent being used.

Q4: Are there any alternative, more efficient methods for this synthesis?

Microwave-assisted synthesis can be a more rapid and efficient method for preparing quinazoline derivatives, often leading to higher yields in shorter reaction times.[8] While specific protocols for the target molecule are not abundant, this technique is worth considering for optimization.

Q5: My reaction is not going to completion. What should I do?

If the reaction is stalling, several factors could be at play. Check the purity of your starting materials and reagents. Ensure your catalyst, if any, is active.[6] Poor solubility of reactants can also hinder the reaction; in this case, you might consider a different solvent in which all components are fully soluble, such as DMF or DMSO.[6] Extending the reaction time and periodically checking for product formation can also be beneficial.[6]

Experimental Protocols

Protocol 1: Synthesis of 2,4-dichloro-6,7-dimethoxyquinazoline

This protocol is based on the chlorination of 6,7-dimethoxy-2,4-quinazolinedione.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 6,7-dimethoxy-2,4-quinazolinedione (1 part by weight) and phosphorous oxychloride (POCl₃, approximately 3 parts by volume).[2]

  • Catalyst Addition: To this mixture, add a catalytic amount of N,N-dimethylaniline (approximately 0.3 parts by volume).[2]

  • Reaction: Heat the mixture to reflux for 5 hours.[2]

  • Workup: After cooling to room temperature, slowly and carefully pour the reaction mixture into ice-cold water with vigorous stirring.[2]

  • Isolation: The resulting precipitate is collected by filtration, washed thoroughly with distilled water, and dried to yield 2,4-dichloro-6,7-dimethoxyquinazoline.[2]

Protocol 2: Synthesis of this compound

This protocol describes the selective amination of the dichloro intermediate.

  • Reaction Setup: Dissolve 2,4-dichloro-6,7-dimethoxyquinazoline in a 20-25% solution of ammonia in a suitable solvent within a sealed reaction vessel.[1]

  • Reaction: Heat the reaction mixture to between 40°C and 75°C for 6 to 16 hours.[1] The progress of the reaction should be monitored by TLC or HPLC.

  • Isolation: Upon completion, cool the reaction mixture. The product may precipitate out of the solution.

  • Purification: The crude product can be collected by filtration and purified by recrystallization from a suitable solvent like methanol to obtain this compound as a shallow white crystalline product.[9]

Visual Guides

Experimental Workflow for Synthesis

G cluster_0 Step 1: Chlorination cluster_1 Step 2: Amination A 6,7-dimethoxy-2,4-quinazolinedione C Reflux (5h) A->C B POCl3, N,N-dimethylaniline B->C D 2,4-dichloro-6,7-dimethoxyquinazoline C->D E 2,4-dichloro-6,7-dimethoxyquinazoline D->E G Heat (40-75°C, 6-16h) E->G F Ammonia Solution F->G H This compound G->H

Caption: Synthetic pathway for this compound.

Troubleshooting Logic for Low Yield

G A Low Yield Detected B Check Purity of Starting Materials A->B C Review Reaction Conditions A->C D Analyze for Side Products A->D E Repurify or Use New Batch B->E F Optimize Temperature/Time C->F G Adjust Solvent/Concentration C->G H Modify Workup Procedure D->H I Implement Purification of Product D->I J Improved Yield E->J F->J G->J H->J I->J

Caption: Decision tree for troubleshooting low reaction yield.

References

Technical Support Center: Synthesis of Substituted Quinazolines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of substituted quinazolines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common classical methods for synthesizing the quinazoline core, and what are their primary challenges?

The most common classical methods include the Niementowski, Friedländer, and Bischler syntheses.[1]

  • Niementowski Reaction: This method involves the condensation of anthranilic acids with amides.[1][2] A primary challenge is the often high reaction temperatures (130-150°C), which can lead to the decomposition of starting materials and the formation of byproducts, resulting in low yields.[1][3] The reaction is also sensitive to the nature of the substituents on the anthranilic acid.[1]

  • Friedländer Synthesis: This synthesis utilizes 2-aminobenzaldehydes or ketones and a compound with an active methylene group.[1] A significant challenge is the potential formation of quinoline derivatives as byproducts if reaction conditions are not carefully controlled.[1] Self-condensation of the active methylene compound can also lead to impurities.[1]

  • Bischler Synthesis: This traditional method often requires harsh conditions, including high temperatures (above 120°C) and pressure, for extended periods, which can be challenging to manage in a standard laboratory setting.[1]

Q2: My Niementowski reaction is resulting in a low yield. What are the potential causes and solutions?

Low yields in the Niementowski synthesis can be attributed to several factors. High reaction temperatures may cause decomposition of starting materials.[1] The cyclization of the intermediate o-amidobenzamide can also be inefficient.[1] The presence of water can lead to hydrolysis, and poor solubility of reactants can hinder the reaction rate.

Troubleshooting Flowchart for Low Yield in Niementowski Synthesis

Start Low Yield in Niementowski Synthesis Cause1 High Temperature Decomposition Start->Cause1 Cause2 Inefficient Cyclization Start->Cause2 Cause3 Presence of Water Start->Cause3 Cause4 Poor Reactant Solubility Start->Cause4 Solution1 Gradually decrease temperature. Monitor with TLC/LC-MS. Cause1->Solution1 Solution2 Extend reaction time. Consider a milder catalyst. Cause2->Solution2 Solution3 Use anhydrous solvents and reagents. Cause3->Solution3 Solution4 Screen for a more suitable solvent (e.g., DMF, DMSO). Cause4->Solution4

A troubleshooting guide for low yields in the Niementowski synthesis.

Q3: I am observing an unexpected byproduct in my Friedländer synthesis. What could it be?

A common byproduct in the Friedländer synthesis is a quinoline derivative, which arises from reaction pathways similar to the Niementowski quinoline synthesis.[1] Additionally, the active methylene compound used in the reaction can undergo self-condensation, leading to other impurities.[1] Careful control of reaction conditions is crucial to minimize these side reactions.

Q4: What are the advantages of using microwave-assisted synthesis for quinazolines?

Microwave-assisted synthesis offers several advantages over traditional heating methods, including significantly reduced reaction times (from hours to minutes), improved reaction yields, and often cleaner reactions with easier work-up procedures.[4][5][6] This technique can be particularly beneficial for overcoming the high activation energy barriers in some quinazoline syntheses.[5]

Troubleshooting Guides

Issue 1: Formation of N-oxide Byproducts
  • Symptom: You observe a byproduct with a mass corresponding to the desired product +16 amu in your mass spectrometry analysis.

  • Cause: Oxidation of the quinazoline nitrogen can occur, especially if an oxidizing agent is used or if the reaction is exposed to atmospheric oxygen at high temperatures.[1]

  • Solution:

    • Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen.[1]

    • If an oxidant is necessary, use a stoichiometric amount and consider a milder oxidizing agent.[1]

Issue 2: Formation of Quinazolinone Byproducts
  • Symptom: Your product analysis indicates the presence of a quinazolinone instead of the desired 4-substituted quinazoline.

  • Cause: The C4 position of the quinazoline ring is susceptible to oxidation, which can be promoted by certain catalysts or reaction conditions.[1]

  • Solution:

    • Run the reaction under an inert atmosphere.[1]

    • Ensure that the substituent at the C4 position is stable under the applied reaction conditions.[1]

Issue 3: Dimerization or Polymerization
  • Symptom: You observe high molecular weight byproducts and a significant amount of starting material remains unreacted.

  • Cause: High concentrations of reactants can favor intermolecular reactions, leading to dimerization or polymerization.[1] The presence of bifunctional starting materials can also lead to the formation of dimers.[1]

  • Solution:

    • Perform the reaction at a lower concentration by increasing the volume of the solvent.[1]

    • Ensure the purity of your starting materials to avoid unintentional bifunctional reactants.[1]

Experimental Protocols

Protocol 1: General Microwave-Assisted Synthesis of 2-Substituted Quinazolines

This protocol describes a general procedure for the synthesis of 2-substituted quinazolines via the microwave-assisted condensation of an N-arylamidine with an aldehyde.[5]

Reaction Workflow

Reactants N-arylamidine + Aldehyde Microwave Microwave Irradiation (e.g., 300W, 3-4 min) Reactants->Microwave Workup Work-up (Cooling, Filtration) Microwave->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Product 2-Substituted Quinazoline Purification->Product

Workflow for microwave-assisted synthesis of 2-substituted quinazolines.

Procedure:

  • In a microwave-safe vessel, combine the N-arylamidine (1.0 mmol) and the corresponding aldehyde (1.1 mmol).

  • If a solvent is used, add it at this stage (e.g., DMF, ethanol). Some reactions can be performed solvent-free.[5]

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a specified power (e.g., 300 W) for a short duration (e.g., 3-4 minutes).[5] Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • If the product precipitates, collect it by filtration and wash with a suitable cold solvent.

  • If the product is in solution, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to obtain the pure 2-substituted quinazoline.

Protocol 2: Classical Synthesis of 2-Substituted Quinazolines from 2-Aminobenzylamine and an Aldehyde

This protocol outlines a traditional method for synthesizing 2-substituted quinazolines through the condensation and subsequent oxidation of 2-aminobenzylamine and an aldehyde.[7]

Procedure:

  • To a solution of 2-aminobenzylamine (1.0 mmol) in a suitable solvent (e.g., toluene, 10 mL) in a round-bottom flask, add the corresponding aldehyde (1.1 mmol).[7]

  • Add an oxidizing agent (e.g., manganese dioxide, 5.0 mmol).[7]

  • Stir the reaction mixture at reflux for 4-6 hours.[7]

  • Monitor the reaction's progress using Thin Layer Chromatography (TLC).[7]

  • Upon completion, cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the oxidizing agent.[7]

  • Wash the Celite pad with the reaction solvent.[7]

  • Concentrate the filtrate under reduced pressure.[7]

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent (e.g., a gradient of hexane and ethyl acetate) to yield the desired 2-substituted quinazoline.[7]

Data Presentation

Table 1: Comparison of Reaction Conditions and Yields for Quinazoline Synthesis

Synthesis MethodStarting MaterialsCatalyst/ReagentConditionsTypical YieldsReference
Microwave-Assisted Aza-WittigN-imidoyliminophosphorane + AldehydeNone300 W, 3-4 minGood[5]
Microwave-Assisted CondensationN-arylamidine + AldehydeNone (Lewis acid-free)-Good[5]
ZnCl₂ Promoted Microwave2-(aminoaryl)alkanone O-phenyl oxime + AldehydeemimPF₆, ZnCl₂Toluene, Microwave71-91%[5]
Classical Oxidation2-Aminobenzylamine + AldehydeManganese DioxideToluene, Reflux, 4-6h-[7]
Niementowski ReactionAnthranilic acid + AmideNone130-150°COften low[3]

Table 2: Solvent Effects on the Synthesis of Quinazoline-2,4(1H,3H)-diones

SolventYield
DMF85-91%
Water85-91%
EthanolIneffective
TolueneIneffective
THFIneffective
(Data sourced from a study on the synthesis from 2-aminobenzonitriles and CO₂)[7]

References

Technical Support Center: Purification of 4-Amino-2-chloro-6,7-dimethoxyquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Amino-2-chloro-6,7-dimethoxyquinazoline. The following sections offer detailed experimental protocols, address common purification challenges, and provide clear data presentation to assist in your laboratory work.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the expected appearance and purity of this compound after synthesis?

A1: this compound is typically an off-white to pale yellow crystalline powder.[1] Commercially available or properly purified products should have a purity of ≥98.5% as determined by HPLC.[1][2]

Q2: My purified product has a persistent yellow color. What could be the cause and how can I remove it?

A2: A yellow coloration can indicate the presence of residual starting materials or byproducts from the synthesis. One common precursor, 2,4-dichloro-6,7-dimethoxyquinazoline, can be a contaminant if the amination reaction is incomplete.[2] Recrystallization is an effective method to remove such impurities. If a single recrystallization does not yield a white to off-white product, consider a second recrystallization or purification by column chromatography.

Q3: I am observing a low yield after recrystallization. How can I improve it?

A3: Low recovery after recrystallization can be due to several factors:

  • Solvent Choice: The compound has varying solubility in different organic solvents.[3] Ensure you are using an appropriate solvent system where the compound is sparingly soluble at room temperature but readily soluble at elevated temperatures. Methanol has been reported for recrystallization.[4]

  • Solvent Volume: Using an excessive volume of solvent will result in a significant portion of your product remaining in the mother liquor. Use the minimum amount of hot solvent required to fully dissolve the crude product.

  • Cooling Process: Rapid cooling can lead to the formation of fine crystals that are difficult to filter and may trap impurities. Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to maximize crystal formation.

  • Precipitation: Ensure the pH of the solution is neutral before crystallization, as the compound's solubility can be pH-dependent.

Q4: What are the common impurities I should look out for, and how can I detect them?

A4: Common impurities may include unreacted starting materials like 2,4-dichloro-6,7-dimethoxyquinazoline or byproducts from side reactions.[2] The most effective way to detect these impurities is through High-Performance Liquid Chromatography (HPLC).[1][5][6] Thin Layer Chromatography (TLC) can also be used for routine monitoring of the purification progress.[7]

Q5: Which analytical techniques are recommended for purity assessment?

A5: HPLC is the standard method for quantitative purity analysis of this compound.[1][6] Other useful techniques for structural confirmation and characterization include ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.[7]

Purification Protocols

Recrystallization

Recrystallization is a common and effective method for purifying this compound.

Experimental Protocol:

  • Solvent Selection: Based on solubility data, methanol is a suitable solvent for recrystallization.[4]

  • Dissolution: In a flask, add the crude this compound. Add a minimal amount of methanol and heat the mixture to reflux with stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

  • Cooling: To maximize the yield, place the flask in an ice bath for about 30 minutes.

  • Filtration and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold methanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Column Chromatography

For challenging purifications or to remove closely related impurities, column chromatography is recommended.

Experimental Protocol:

  • Stationary Phase: Use silica gel as the stationary phase.

  • Mobile Phase: A common mobile phase is a mixture of dichloromethane and methanol. A ratio of 99:1 (dichloromethane:methanol) has been reported to be effective.[8]

  • Column Packing: Prepare a slurry of silica gel in the mobile phase and pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a stronger solvent if necessary, then adsorb it onto a small amount of silica gel). Load the sample onto the top of the column.

  • Elution: Elute the column with the mobile phase, collecting fractions.

  • Fraction Analysis: Monitor the fractions using TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

Table 1: Physicochemical Properties

PropertyValueReference
Molecular FormulaC₁₀H₁₀ClN₃O₂[1]
Molecular Weight247.66 g/mol [1]
AppearanceOff-white to pale yellow crystalline powder[1]
Melting Point262-268 °C (dec.)[9][10]
Purity (by HPLC)>98.0% or ≥98.5%[1][6]

Table 2: Solubility Data

SolventSolubilityReference
WaterInsoluble[1]
DMSOSoluble[1]
DMFSoluble[1]
DichloromethaneSoluble[1]
MethanolUsed for recrystallization[4]
Ethanol, n-propanol, isopropanol, etc.Solubility data available[3]

Visual Guides

Purification_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_analysis Analysis Stage Crude Crude Product Recrystallization Recrystallization (Methanol) Crude->Recrystallization Initial Purification PurityCheck Purity Check (HPLC > 98.5%) Recrystallization->PurityCheck ColumnChromatography Column Chromatography (DCM:MeOH) ColumnChromatography->PurityCheck PurityCheck->ColumnChromatography Purity Not Met PureProduct Pure Product PurityCheck->PureProduct Purity Met

Caption: General workflow for the purification and analysis of this compound.

Troubleshooting_Logic Start Start Purification ImpureProduct Impure Product (e.g., colored, low purity) Start->ImpureProduct CheckMethod Review Purification Method ImpureProduct->CheckMethod RecrystallizationIssue Recrystallization Troubleshooting CheckMethod->RecrystallizationIssue Recrystallization ColumnIssue Column Chromatography Troubleshooting CheckMethod->ColumnIssue Column Chromatography Solvent Optimize Solvent System RecrystallizationIssue->Solvent Conditions Adjust Conditions (e.g., cooling rate) RecrystallizationIssue->Conditions StationaryMobile Change Stationary/Mobile Phase ColumnIssue->StationaryMobile

Caption: Decision-making flowchart for troubleshooting common purification issues.

References

stability and storage conditions for 4-Amino-2-chloro-6,7-dimethoxyquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information on the stability and storage of 4-Amino-2-chloro-6,7-dimethoxyquinazoline, alongside troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental work.

Stability and Storage Conditions

Proper handling and storage of this compound are crucial for maintaining its integrity and ensuring reproducible experimental outcomes. The compound is generally stable under recommended conditions, but can be susceptible to degradation if stored or handled improperly.

Summary of Storage Recommendations:

ParameterRecommendationSource(s)
Temperature Store in a cool, dry place. Short-term storage at -20°C (for up to one month) is also suggested.[1][2][3]
Atmosphere Store under an inert atmosphere.
Light Protect from light.General laboratory best practice
Moisture Keep container tightly closed to prevent moisture absorption.[1][2]
Shelf Life 24 months when stored as recommended.

Incompatible Materials:

To prevent degradation, avoid contact with the following materials:

  • Strong acids and alkalis[3]

  • Strong oxidizing agents[3]

  • Strong reducing agents[3]

Experimental Protocols

Protocol 1: Solution Stability Assessment

This protocol outlines a general procedure for assessing the stability of this compound in a solution over time.

  • Solution Preparation:

    • Prepare a stock solution of a known concentration (e.g., 10 mM) in a suitable solvent such as DMSO, DMF, or dichloromethane, in which the compound is soluble.

    • From the stock solution, prepare aliquots in amber vials to protect from light.

  • Storage Conditions:

    • Store the aliquots under various temperature conditions (e.g., -20°C, 4°C, and room temperature).

  • Time Points for Analysis:

    • Analyze the samples at regular intervals (e.g., 0, 24, 48, 72 hours, and 1 week).

  • Analytical Method:

    • Use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector, to determine the purity of the compound.

    • Monitor for the appearance of new peaks, which may indicate degradation products.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the initial concentration.

    • Plot the percentage of the compound remaining against time for each storage condition to determine the degradation rate.

Troubleshooting Guide

This guide addresses common issues that may arise during the handling and use of this compound.

TroubleshootingGuide

Figure 1: A decision-making workflow to troubleshoot inconsistent experimental results.

Question: I am observing unexpected peaks in my HPLC analysis after dissolving the compound. What could be the cause?

Answer: The appearance of new peaks suggests that the compound may be degrading. Consider the following possibilities:

  • Solvent Purity: Ensure that the solvent used (e.g., DMSO, DMF) is of high purity and anhydrous. The presence of water or other impurities can lead to hydrolysis or other reactions.

  • Storage of Stock Solutions: If you are using a previously prepared stock solution, it may have degraded over time. It is advisable to use freshly prepared solutions for sensitive experiments. If storing solutions, keep them at -20°C or -80°C in tightly sealed vials.

  • pH of the Medium: The compound is known to be unstable in the presence of strong acids and bases.[3] Check the pH of your experimental medium to ensure it is within a neutral range.

Question: The compound appears to have a different color than expected. Is this a sign of degradation?

Answer: this compound is typically an off-white to pale yellow crystalline powder. A significant deviation from this appearance, such as a dark brown or black color, could indicate degradation or the presence of impurities. It is recommended to verify the purity of the material using an analytical technique like HPLC or NMR before use.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: The solid compound should be stored in a cool, dry place, away from light, and in a tightly sealed container to prevent moisture ingress.[1][2] For long-term storage, maintaining a dry, inert atmosphere is beneficial. A shelf life of up to 24 months can be expected under these conditions.

Q2: What solvents are suitable for dissolving this compound?

A2: The compound is reported to be insoluble in water but soluble in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and dichloromethane. Always use high-purity, anhydrous solvents to minimize the risk of solvent-mediated degradation.

Q3: Is this compound sensitive to light?

Q4: What are the primary safety hazards associated with this compound?

A4: this compound is harmful if swallowed, and it can cause skin and serious eye irritation.[2][4][5][6] It may also cause respiratory irritation.[2] Always handle this compound in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Q5: How should I dispose of waste containing this compound?

A5: Dispose of waste in accordance with local, regional, and national regulations for hazardous chemical waste. Do not dispose of it in standard laboratory drains.

SignalingPathways

Figure 2: A diagram illustrating the key environmental and experimental factors that can influence the stability of this compound.

References

Technical Support Center: Optimizing Nucleophilic Aromatic Substitution on Quinazolines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to optimize nucleophilic aromatic substitution (SNAr) reactions on quinazoline scaffolds.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing low to no yield in my reaction. What are the common causes and how can I troubleshoot this?

Low yields are a frequent issue stemming from several factors. A systematic approach to troubleshooting is crucial.

Possible Causes & Solutions:

  • Poor Quality of Starting Materials: Impurities in your quinazoline substrate or nucleophile can lead to side reactions and inhibit product formation.[1]

    • Troubleshooting: Verify the purity of your starting materials using methods like NMR, GC-MS, or melting point analysis. Consider purifying reactants before use, for example, by recrystallizing solid aldehydes or distilling liquid ones.[1]

  • Suboptimal Reaction Temperature: Many SNAr reactions require heating to overcome the activation energy barrier.[1]

    • Troubleshooting: Perform small-scale reactions at various temperatures (e.g., room temperature, 50 °C, 80 °C, 120 °C) to determine the optimal condition.[1] Note that excessively high temperatures can lead to decomposition.[2]

  • Incorrect Solvent Choice: The solvent's polarity is critical. Polar aprotic solvents (e.g., DMSO, DMF, NMP) are generally preferred as they effectively solvate cations, leaving the nucleophilic anion more reactive.[2][3] Protic solvents can solvate the nucleophile, reducing its reactivity.[2]

    • Troubleshooting: Screen a variety of solvents with different polarities, such as DMF, DMSO, acetonitrile, or ethanol, to find the most effective one for your specific substrate and nucleophile.[1][3]

  • Inappropriate Base: If your nucleophile is neutral (e.g., an amine or alcohol), a base is often required to generate the more reactive conjugate base (an amide or alkoxide).[2] The strength of the base can significantly impact the reaction rate.[3]

    • Troubleshooting: If an incomplete reaction is observed, consider switching to a stronger base (e.g., from Na₂CO₃ to K₂CO₃ or Cs₂CO₃).[3][4]

  • Poor Solubility: If reactants are not fully dissolved at the reaction temperature, the reaction rate will be significantly reduced.[3]

    • Troubleshooting: Ensure your chosen solvent can dissolve all starting materials at the target temperature.[3]

G start Low or No Product Yield check_purity Verify Purity of Starting Materials start->check_purity First Step optimize_conditions Optimize Reaction Conditions start->optimize_conditions If Purity is OK side_reactions Investigate Side Reactions start->side_reactions If Optimization Fails purify Purify Reactants (Recrystallize/Distill) check_purity->purify Impure? temp Screen Temperatures (e.g., RT, 50, 80, 120°C) optimize_conditions->temp solvent Screen Solvents (e.g., DMF, DMSO, MeCN) optimize_conditions->solvent base Screen Bases (e.g., K2CO3, Cs2CO3) optimize_conditions->base tlc Analyze by TLC/LC-MS for Byproducts side_reactions->tlc G start 2,4-Dichloroquinazoline + Nucleophile (Nu) c4_attack Nucleophilic Attack at C4 (More Electrophilic) start->c4_attack Favorable Pathway (Lower Activation Energy) c2_attack Nucleophilic Attack at C2 (Less Electrophilic) start->c2_attack Unfavorable Pathway (Higher Activation Energy) product_c4 2-Chloro-4-Nu-quinazoline (Major Product) c4_attack->product_c4 product_c2 4-Chloro-2-Nu-quinazoline (Minor Product) c2_attack->product_c2 G start Start setup 1. Reaction Setup - Dissolve 4-chloroquinazoline in polar aprotic solvent (DMF/DMSO) start->setup add 2. Reagent Addition - Add amine nucleophile (1.1 eq) - Add base (e.g., K2CO3, 2.0 eq) setup->add heat 3. Heating - Stir at optimal temperature (e.g., 80-120°C) add->heat monitor 4. Monitoring - Track progress via TLC/LC-MS heat->monitor workup 5. Workup & Extraction - Cool, quench with water - Filter precipitate or extract monitor->workup Reaction Complete purify 6. Purification - Column chromatography or recrystallization workup->purify end End: Pure 4-aminoquinazoline purify->end

References

Technical Support Center: Regioselectivity in 2,4-Dichloroquinazoline Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2,4-dichloroquinazoline. The information aims to clarify issues related to regioselectivity in nucleophilic aromatic substitution (SNAr) reactions.

Troubleshooting Guides

This section addresses common problems encountered during the functionalization of 2,4-dichloroquinazoline, offering potential causes and solutions.

Issue 1: My reaction is exclusively producing the C4-substituted isomer, but I want the C2-substituted product.

  • Possible Cause: The reaction conditions are too mild. Nucleophilic attack on 2,4-dichloroquinazoline is kinetically favored at the C4 position.[1][2] This is due to electronic factors; the carbon at the 4-position has a higher LUMO coefficient, making it more susceptible to nucleophilic attack.[1][3]

  • Suggested Solution: To achieve substitution at the C2 position, more forcing reaction conditions are typically required.[2] This involves:

    • Higher Temperatures: Increase the reaction temperature, often to reflux conditions.[2]

    • Longer Reaction Times: Extend the duration of the reaction.

    • Stronger Nucleophiles/Bases: Employ more reactive nucleophiles or stronger bases to overcome the higher activation energy for C2 substitution.

    • Microwave Irradiation: This can sometimes promote the more difficult C2 substitution.

Issue 2: The reaction is yielding a mixture of C2 and C4 isomers, and I need to improve the selectivity for the C4 product.

  • Possible Cause: The reaction conditions may be too harsh, leading to a loss of selectivity and the formation of the thermodynamically favored C2 isomer or disubstituted products.

  • Suggested Solution: To enhance selectivity for the C4 position, employ milder reaction conditions.[2] Consider the following adjustments:

    • Lower Reaction Temperature: Perform the reaction at room temperature or even cooler (e.g., 0-5 °C).[2]

    • Shorter Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent further reaction at the C2 position.

    • Choice of Solvent and Base: The selection of solvent and base can influence regioselectivity. For instance, polar solvents can be effective, and milder bases like sodium bicarbonate or triethylamine are often used.[4]

Issue 3: I am not getting any reaction, or the yield is very low.

  • Possible Cause: Several factors could contribute to low or no product formation.

    • Poor Reactant Solubility: The starting materials may not be sufficiently soluble in the chosen solvent.[4]

    • Inactive Catalyst: If a catalyst is used (e.g., in palladium-catalyzed cross-coupling reactions), it may be inactive.[5]

    • Suboptimal Temperature: The reaction temperature may be too low to overcome the activation energy.[5]

    • Inappropriate Base: The base may not be strong enough to facilitate the reaction.[4]

  • Suggested Solution:

    • Solvent Screening: Test a variety of solvents to ensure all reactants are soluble at the reaction temperature. Polar aprotic solvents like DMF or DMSO are often effective.[4][6]

    • Catalyst Quality: For catalyzed reactions, use a fresh batch of catalyst and ensure it is not poisoned.[5]

    • Temperature Optimization: Systematically increase the reaction temperature in small increments.[5]

    • Base Selection: Consider using a stronger base if a weak base is not effective.[4]

Frequently Asked Questions (FAQs)

Q1: Why is the C4 position of 2,4-dichloroquinazoline generally more reactive towards nucleophiles than the C2 position?

A1: The enhanced reactivity of the C4 position is primarily due to electronic effects.[1] Density Functional Theory (DFT) calculations have shown that the carbon atom at the C4 position has a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient compared to the C2 carbon.[1][3] This makes the C4 position more electrophilic and thus more susceptible to nucleophilic attack.[1] The activation energy for nucleophilic attack at the C4 position is lower than at the C2 position, making the C4 substitution the kinetically favored process.[7]

Q2: Under what conditions can I expect to achieve selective substitution at the C2 position?

A2: Selective substitution at the C2 position typically requires that the C4 position is already substituted and that more forcing reaction conditions are applied.[2][6] After the initial substitution at C4, the resulting 2-chloro-4-substituted quinazoline is less reactive at the C2 position. To overcome this, harsher conditions such as higher temperatures (reflux), longer reaction times, and sometimes microwave irradiation are necessary to drive the second substitution at the C2 position.[2] Alternatively, specific synthetic strategies can be employed to activate the C2 position or temporarily block the C4 position.[8][9]

Q3: What types of nucleophiles are commonly used in reactions with 2,4-dichloroquinazoline?

A3: A wide range of nucleophiles can be used, with the choice often depending on the desired final product. Common nucleophiles include:

  • Amines: Primary and secondary aliphatic and aromatic amines are frequently used to synthesize 4-aminoquinazolines, which are important scaffolds in medicinal chemistry.[1]

  • Thiols: Thiols can be used to introduce sulfur-containing functional groups.[6]

  • Alcohols and Phenols: These can be used to form ether linkages.

  • Organometallic Reagents: In palladium-catalyzed cross-coupling reactions like the Suzuki reaction, arylboronic acids are used to form C-C bonds.[8]

Q4: How can I confirm the regioselectivity of my reaction?

A4: The most reliable method for confirming the regioselectivity is through 2D-NMR spectroscopy.[1] Techniques such as HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to establish the connectivity and spatial relationships between the substituent and the quinazoline core, allowing for unambiguous structure determination.[1][6]

Data Presentation

Table 1: Reaction Conditions for Regioselective C4-Substitution of 2,4-Dichloroquinazoline with Amines

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)Reference
AnilineiPr2NEtDioxane801260-70[7]
Substituted AnilinesiPr2NEtDioxane8012Moderate to High[7]
Hydrazine Hydrate-Ethanol0-52Not specified[2]
PyrrolidineK2CO3DMFNot specifiedNot specified93[6]

Table 2: Conditions for C2 vs. C4 Substitution

PositionConditionsNucleophileNotesReference
C4Mild (e.g., 0-5 °C)Hydrazine hydrateKinetically controlled product.[2]
C2Harsh (e.g., reflux)Hydrazine hydrateRequires prior substitution at C4; thermodynamically controlled product.[2]

Experimental Protocols

Protocol 1: General Procedure for Regioselective C4-Amination of 2,4-Dichloroquinazoline

This protocol is a general guideline for the synthesis of 2-chloro-4-aminoquinazolines.

  • Reaction Setup: In a round-bottom flask, dissolve 2,4-dichloroquinazoline (1.0 mmol) in a suitable solvent (e.g., dioxane, 10 mL).[7]

  • Addition of Reagents: Add the desired amine (1.0-1.2 mmol) and a base such as N,N-diisopropylethylamine (DIPEA) (2.0-2.5 mmol).[7]

  • Reaction Conditions: Stir the mixture at a controlled temperature. For high C4 selectivity, room temperature or slightly elevated temperatures (e.g., 80 °C) can be effective.[7]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[7]

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure 2-chloro-4-aminoquinazoline derivative.

Protocol 2: General Procedure for C2-Amination of 2-Chloro-4-substituted Quinazolines

This protocol is for the second substitution at the C2 position.

  • Reaction Setup: In a suitable pressure vessel or a round-bottom flask equipped with a reflux condenser, dissolve the 2-chloro-4-substituted quinazoline (1.0 mmol) in a high-boiling point solvent (e.g., isopropanol, DMF).

  • Addition of Reagents: Add the second amine nucleophile (1.5-2.0 mmol). In some cases, an acid catalyst may be required to activate the C2 position.

  • Reaction Conditions: Heat the reaction mixture to a high temperature (e.g., reflux) for an extended period (e.g., 1-24 hours).[2] Microwave irradiation can also be employed to accelerate the reaction.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture. If a precipitate forms, it can be collected by filtration. Otherwise, perform an aqueous work-up similar to Protocol 1.

  • Purification: Purify the crude product by column chromatography or recrystallization to yield the 2,4-disubstituted quinazoline.

Mandatory Visualizations

G Factors Influencing Regioselectivity in 2,4-Dichloroquinazoline Reactions cluster_conditions Reaction Conditions cluster_control Reaction Control cluster_products Products Temperature Temperature Kinetic Kinetic Control (Lower Ea) Temperature->Kinetic Low Thermodynamic Thermodynamic Control (More Stable Product) Temperature->Thermodynamic High Time Reaction Time Time->Kinetic Short Time->Thermodynamic Long Solvent Solvent Solvent->Kinetic Solvent->Thermodynamic Base Base Base->Kinetic Base->Thermodynamic C4_Product C4-Substituted Product Kinetic->C4_Product Favors C2_Product C2-Substituted Product Thermodynamic->C2_Product Favors

Caption: Logical relationship of factors influencing regioselectivity.

G General Experimental Workflow for 2,4-Dichloroquinazoline Reactions Start Start: 2,4-Dichloroquinazoline Reagents Add Nucleophile 1 + Base in Solvent Start->Reagents Reaction1 Reaction 1 (Mild Conditions) Reagents->Reaction1 Intermediate Isolate 2-Chloro-4-Substituted Quinazoline Reaction1->Intermediate C4 Substitution Nucleophile2 Add Nucleophile 2 Intermediate->Nucleophile2 Reaction2 Reaction 2 (Harsh Conditions) FinalProduct Isolate 2,4-Disubstituted Quinazoline Reaction2->FinalProduct C2 Substitution Nucleophile2->Reaction2 End End FinalProduct->End

Caption: A typical experimental workflow for sequential substitution.

References

avoiding impurities in the synthesis of 4-Amino-2-chloro-6,7-dimethoxyquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Amino-2-chloro-6,7-dimethoxyquinazoline. Our goal is to help you identify and mitigate common impurities, thereby improving yield and ensuring the quality of your final product.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities observed in the synthesis of this compound?

A1: The most frequently encountered impurities include unreacted starting materials, intermediates, and side-reaction products. Key impurities to monitor are:

  • 2,4-Dichloro-6,7-dimethoxyquinazoline: The direct precursor to the final product, often present due to incomplete amination.[1]

  • 2,4-Diamino-6,7-dimethoxyquinazoline: Formed by the undesired di-amination of the dichloro intermediate.

  • 3,4-Dimethoxyisatoic anhydride: A significant byproduct that can form during the creation of the quinazoline ring from substituted anthranilic acid derivatives.[1]

  • Over-oxidation or incompletely reacted starting materials: For instance, when beginning from vanillin, residual vanillin or over-oxidized products can contaminate the subsequent steps.[1]

Q2: How can I minimize the formation of the 2,4-diamino-6,7-dimethoxyquinazoline impurity?

A2: The formation of the di-amino impurity is a result of a second substitution reaction on the 2-chloro position. To minimize this, careful control of the reaction conditions during the amination of 2,4-dichloro-6,7-dimethoxyquinazoline is crucial. This includes:

  • Stoichiometry: Use a controlled amount of the aminating agent (e.g., ammonia).

  • Reaction Time and Temperature: Monitor the reaction closely and avoid prolonged reaction times or excessively high temperatures, which can favor the second substitution. A study showed successful amination at ambient temperature over 24 hours.[1]

Q3: What is the source of 3,4-dimethoxyisatoic anhydride, and how can its formation be avoided?

A3: This impurity arises during the cyclization step to form the 2,4-dihydroxy-6,7-dimethoxyquinazoline intermediate, particularly when using sodium cyanate under acidic conditions with methyl 2-aminoveratrate. Its formation can be problematic and lead to reproducibility issues.[1] Alternative synthetic routes that bypass this specific intermediate or reaction condition may be considered to avoid this impurity.

Q4: My final product is contaminated with the starting material, 2,4-dichloro-6,7-dimethoxyquinazoline. How can I improve the conversion?

A4: Contamination with the dichloro starting material indicates an incomplete amination reaction.[1] To drive the reaction to completion, consider the following:

  • Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. One reported method involves stirring for 24 hours at ambient temperature.[1]

  • Reagent Concentration: Using aqueous ammonia (e.g., 25%) with a co-solvent like THF can facilitate the reaction.[1]

  • Purification: If incomplete conversion is unavoidable, the final product can be purified through recrystallization to remove the less polar dichloro impurity.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of Final Product Incomplete reactions at various stages. Formation of significant amounts of byproducts.Optimize reaction conditions (temperature, time, stoichiometry) for each step. Utilize HPLC or TLC to monitor reaction progress and identify the stage with poor conversion. Consider alternative synthetic routes to avoid problematic steps.
Presence of 2,4-Dichloro-6,7-dimethoxyquinazoline in Final Product Incomplete amination reaction.Increase reaction time for the amination step. Ensure an adequate concentration of the aminating agent. Optimize the solvent system to ensure good solubility of the dichloro intermediate. Recrystallize the final product for purification.
Formation of 2,4-Diamino-6,7-dimethoxyquinazoline Over-reaction during the amination step.Carefully control the stoichiometry of the aminating agent. Monitor the reaction closely and stop it once the mono-amination is complete (as determined by TLC or HPLC). Lowering the reaction temperature may also help improve selectivity.
Significant amount of 3,4-Dimethoxyisatoic Anhydride byproduct Use of sodium cyanate under acidic conditions for cyclization.Explore alternative cyclization methods or synthetic pathways that do not generate this byproduct. For example, starting from 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione.
Product contaminated with starting materials from early steps (e.g., vanillin) Inefficient purification of intermediates.Implement rigorous purification protocols for all intermediates. Use techniques like recrystallization or column chromatography to ensure the purity of each intermediate before proceeding to the next step.

Experimental Protocols

Synthesis of 2,4-Dichloro-6,7-dimethoxyquinazoline

This protocol is based on the chlorination of 2,4-dihydroxy-6,7-dimethoxyquinazoline.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a stirrer, combine 2,4-dihydroxy-6,7-dimethoxyquinazoline with phosphorus oxychloride (POCl₃).

  • Addition of Catalyst: Slowly add a catalytic amount of N,N-dimethylformamide (DMF). The use of DMF can improve the yield compared to other catalysts like N,N-dimethylaniline.[1]

  • Reaction Conditions: Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up: After completion, cool the reaction mixture and carefully quench it by pouring it into ice-cold water with vigorous stirring.

  • Isolation: The solid precipitate of 2,4-dichloro-6,7-dimethoxyquinazoline is collected by filtration, washed with water, and dried.

Synthesis of this compound

This protocol describes the selective amination of the dichloro intermediate.

  • Reaction Setup: Dissolve 2,4-dichloro-6,7-dimethoxyquinazoline in a suitable solvent such as tetrahydrofuran (THF) in a round-bottom flask with a stirrer.[1]

  • Amination: Add aqueous ammonia (e.g., 25%) to the solution.[1]

  • Reaction Conditions: Stir the reaction mixture at ambient temperature for approximately 24 hours.[1] The progress of the reaction should be monitored by TLC or HPLC to ensure the consumption of the starting material and minimize the formation of the di-amino byproduct.

  • Isolation: Upon completion, the product may precipitate from the reaction mixture. The solid is collected by filtration.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent to achieve high purity (e.g., >98.5%).[1]

Visualizing the Synthesis and Impurity Formation

Synthesis_and_Impurities cluster_main_path Main Synthetic Pathway cluster_impurities Common Impurities Start Starting Materials (e.g., Substituted Anthranilic Acid) Intermediate1 6,7-Dimethoxyquinazoline-2,4-dione Start->Intermediate1 Cyclization Impurity1 3,4-Dimethoxyisatoic Anhydride Start->Impurity1 Side Reaction during Cyclization Intermediate2 2,4-Dichloro-6,7-dimethoxyquinazoline Intermediate1->Intermediate2 Chlorination (POCl3) FinalProduct 4-Amino-2-chloro-6,7- dimethoxyquinazoline Intermediate2->FinalProduct Amination (NH3) Impurity2 Unreacted 2,4-Dichloro-6,7-dimethoxyquinazoline Intermediate2->Impurity2 Incomplete Reaction Impurity3 2,4-Diamino-6,7- dimethoxyquinazoline Intermediate2->Impurity3 Over-amination

Caption: Synthetic pathway and formation of common impurities.

Troubleshooting_Workflow Start Start Synthesis CheckPurity Analyze Final Product (e.g., HPLC, NMR) Start->CheckPurity Pure Product is Pure (>98.5%) CheckPurity->Pure Yes Impure Impurities Detected CheckPurity->Impure No IdentifyImpurity Identify Impurity Structure Impure->IdentifyImpurity UnreactedSM Unreacted Dichloro Intermediate? IdentifyImpurity->UnreactedSM DiAmino Di-amino byproduct? UnreactedSM->DiAmino No OptimizeAmination Optimize Amination: - Increase reaction time - Check NH3 concentration UnreactedSM->OptimizeAmination Yes Other Other Impurity? DiAmino->Other No ControlAmination Control Amination: - Reduce reaction time - Adjust stoichiometry DiAmino->ControlAmination Yes ReviewUpstream Review Upstream Chemistry: - Check intermediate purity - Re-evaluate cyclization Other->ReviewUpstream Yes Purify Purify Product (Recrystallization) OptimizeAmination->Purify ControlAmination->Purify ReviewUpstream->Purify Purify->CheckPurity

Caption: A logical workflow for troubleshooting impurities.

References

Technical Support Center: Production of 4-Amino-2-chloro-6,7-dimethoxyquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up production of 4-Amino-2-chloro-6,7-dimethoxyquinazoline.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The most prevalent synthetic route involves the regioselective amination of 2,4-dichloro-6,7-dimethoxyquinazoline. This precursor is typically synthesized from 6,7-dimethoxyquinazolin-2,4-dione by chlorination with reagents like phosphorus oxychloride (POCl₃)[1][2]. The subsequent amination at the more reactive C4 position is usually achieved using ammonia[3].

Q2: What are the critical process parameters to monitor during the amination step?

A2: Key parameters for the amination of 2,4-dichloro-6,7-dimethoxyquinazoline include:

  • Temperature: Exothermic reactions are common, and poor temperature control can lead to the formation of impurities.

  • Rate of Ammonia Addition: A controlled addition rate is crucial to manage the reaction exotherm and prevent localized high concentrations of reactants.

  • Mixing/Agitation: Efficient mixing is vital to ensure uniform reaction conditions and prevent the formation of hot spots.

  • Reaction Time: Monitoring the reaction for completion is necessary to avoid the formation of degradation products from prolonged reaction times.

Q3: What are the typical impurities encountered in the synthesis of this compound?

A3: Common impurities can include unreacted 2,4-dichloro-6,7-dimethoxyquinazoline, the isomeric 2-amino-4-chloro-6,7-dimethoxyquinazoline, and di-amino substituted quinazoline. Hydrolysis of the chloro groups to hydroxyl groups can also occur if water is present[4].

Q4: What are the recommended analytical methods for monitoring reaction progress and final product purity?

A4: Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a suitable method for monitoring the reaction and assessing the purity of the final product. This technique can effectively separate the starting material, product, and major impurities[4][5].

Troubleshooting Guides

Problem 1: Low Yield Upon Scale-Up

Q: We achieved a high yield in our lab-scale synthesis (10-50 g), but the yield dropped significantly when scaling up to a 1 kg batch. What are the likely causes and how can we troubleshoot this?

A: A significant drop in yield during scale-up is a common challenge. The primary causes are often related to mass and heat transfer limitations.

Troubleshooting Steps:

  • Evaluate Mixing Efficiency: In larger reactors, inadequate agitation can lead to poor mixing, creating localized areas of high reactant concentration and "hot spots," which can promote side reactions.

    • Solution: Ensure the stirrer design and speed are appropriate for the larger vessel. Consider using baffles to improve mixing.

  • Optimize Temperature Control: The surface-area-to-volume ratio decreases on a larger scale, making heat dissipation more challenging. Uncontrolled exotherms can lead to product degradation.

    • Solution: Use a jacketed reactor with an efficient temperature control unit. For highly exothermic steps, consider a semi-batch process where one reactant is added portion-wise to control the rate of heat generation.

  • Review Reagent Addition Rate: A rapid addition of reagents on a large scale can lead to temperature spikes and the formation of byproducts.

    • Solution: Slow down the addition rate of critical reagents and monitor the internal temperature closely during the addition.

  • Assess Solubility Issues: Changes in concentration and temperature profiles at scale can lead to the premature precipitation of starting materials or intermediates, hindering the reaction.

    • Solution: Re-evaluate the solvent volume. While higher concentrations may be preferred for throughput, a slightly more dilute reaction may prevent precipitation and improve yield.

Problem 2: Increased Impurity Profile in the Final Product

Q: Our scaled-up batch of this compound shows a higher level of impurities, including an unknown peak in the HPLC analysis. How can we address this?

A: An increase in impurities is often linked to the same factors that cause low yields at scale: poor control over reaction conditions.

Troubleshooting Steps:

  • Identify the Impurity:

    • Solution: Isolate the impurity using preparative HPLC or column chromatography. Characterize its structure using techniques like LC-MS, high-resolution mass spectrometry (HRMS), and NMR spectroscopy. Knowing the impurity's structure will provide clues about its formation.

  • Hypothesize the Formation Pathway:

    • Solution: Once the impurity is identified (e.g., a di-amino substituted product or a hydrolyzed by-product), review the reaction mechanism to understand how it might have formed. This will help in devising a strategy to minimize its formation.

  • Refine Reaction Conditions:

    • Solution:

      • To reduce di-substitution, consider using a stoichiometric amount of the aminating agent and ensure it is added in a controlled manner.

      • To prevent hydrolysis, ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere.

      • To minimize degradation, re-optimize the reaction temperature and time for the larger scale, avoiding prolonged exposure to high temperatures.

  • Improve Downstream Processing:

    • Solution: Develop a more effective purification method for the larger scale. This may involve optimizing the recrystallization solvent system or developing a column chromatography method suitable for large quantities.

Data Presentation

The following table summarizes potential challenges and mitigation strategies when scaling up the production of this compound.

ParameterLab Scale (10-50 g)Pilot Scale (1-5 kg)Potential Scale-Up IssueTroubleshooting/Mitigation Strategy
Yield Typically >85%Can drop to <60%Inefficient heat and mass transfer leading to side reactions.Optimize agitation, control reagent addition rate, use a jacketed reactor.
Purity (HPLC) >99%Can be 95-98% with new impuritiesLocalized "hot spots" and longer reaction times promoting byproduct formation.Isolate and identify impurities, refine reaction conditions to minimize their formation.
Reaction Time 2-4 hours4-8 hours or longerSlower effective reaction rate due to mixing and heat transfer limitations.Monitor reaction progress closely (e.g., by HPLC) to determine the optimal endpoint.
Temperature Control Easily managed with a heating mantle/ice bathProne to exothermic spikesLower surface-area-to-volume ratio reduces heat dissipation.Implement a robust temperature control unit and consider a semi-batch process.
Impurity Profile Low levels of known impuritiesEmergence of new or increased levels of known impuritiesDifferent reaction kinetics and conditions at scale.Re-optimize reaction parameters and develop a robust purification method.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a representative lab-scale procedure. Adjustments will be necessary for scale-up.

Materials:

  • 2,4-Dichloro-6,7-dimethoxyquinazoline

  • Tetrahydrofuran (THF), anhydrous

  • Ammonia gas or aqueous ammonia

  • Methanol (for recrystallization)

Procedure:

  • In a suitably sized reactor equipped with a stirrer, thermometer, and gas inlet, dissolve 2,4-dichloro-6,7-dimethoxyquinazoline (1 equivalent) in anhydrous THF.

  • Cool the solution to 0-5 °C using an ice bath.

  • Slowly bubble ammonia gas through the solution or add aqueous ammonia dropwise while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until reaction completion is confirmed by HPLC.

  • Remove the solvent under reduced pressure.

  • To the residue, add water and stir to form a slurry.

  • Collect the solid product by filtration and wash with water.

  • Recrystallize the crude product from methanol to obtain pure this compound.

Protocol 2: HPLC Method for Purity Analysis

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase:

  • A: 0.1% Trifluoroacetic acid in Water

  • B: 0.1% Trifluoroacetic acid in Acetonitrile

Gradient Elution:

Time (min)% A% B
09010
201090
251090
269010
309010

Parameters:

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Sample Preparation:

  • Dissolve a small amount of the sample in the mobile phase to a concentration of approximately 1 mg/mL.

Visualizations

Synthesis Workflow

G A 6,7-Dimethoxyquinazolin- 2,4-dione B Chlorination (e.g., POCl3) A->B Reagent C 2,4-Dichloro-6,7- dimethoxyquinazoline B->C Intermediate D Regioselective Amination (Ammonia) C->D Reactant E Crude 4-Amino-2-chloro-6,7- dimethoxyquinazoline D->E Product F Purification (Recrystallization) E->F Process G Pure 4-Amino-2-chloro-6,7- dimethoxyquinazoline F->G Final Product G A Low Yield at Scale? B Check Mixing Efficiency A->B Yes D Check Temperature Control A->D Yes F Review Reagent Addition Rate A->F Yes H Assess for Precipitation A->H Yes C Optimize Stirrer Speed/Design B->C E Implement Better Cooling/ Controlled Addition D->E G Slow Down Addition of Critical Reagents F->G I Adjust Solvent Volume H->I

References

Technical Support Center: Reaction Monitoring of 4-Amino-2-chloro-6,7-dimethoxyquinazoline Synthesis by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the synthesis of 4-Amino-2-chloro-6,7-dimethoxyquinazoline using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: Why am I observing significant peak tailing for my this compound peak?

A1: Peak tailing is a common issue when analyzing basic compounds like quinazolines on silica-based columns. This is often due to interactions between the basic nitrogen groups in the analyte and acidic residual silanol groups on the stationary phase.[1] To mitigate this, consider adjusting the mobile phase pH, using a column specifically designed for basic compounds, or adding a mobile phase modifier like triethylamine.

Q2: My retention times are shifting between injections. What is the likely cause?

A2: Fluctuating retention times can stem from several factors, including insufficient column equilibration, changes in column temperature, or slight variations in the mobile phase composition.[1] It is crucial to ensure the column is thoroughly equilibrated before analysis, use a column oven to maintain a consistent temperature, and prepare the mobile phase with high precision.[1]

Q3: What is the primary cause of poor resolution between my product and an impurity?

A3: Inadequate resolution can often be resolved by optimizing the mobile phase. Minor adjustments to the pH or the organic solvent ratio can significantly impact selectivity and improve the separation of closely eluting peaks.[1]

Q4: Is a standard C18 column suitable for analyzing this compound?

A4: Yes, reversed-phase C18 columns are commonly used for the analysis of quinazoline derivatives.[1] However, for basic compounds that exhibit peak tailing, a column with end-capping to minimize silanol interactions or one specifically designed for basic compounds may provide better peak shape and performance.[1]

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting)

Symptom: The peak for this compound is asymmetrical, with a pronounced tailing or fronting edge.

Possible Causes and Solutions:

CauseSuggested Solution
Secondary Silanol Interactions Add a competitive base (e.g., 0.1% triethylamine) to the mobile phase to block active silanol sites. Adjust the mobile phase pH to suppress the ionization of the analyte or silanol groups.
Column Overload Reduce the sample concentration or injection volume. Dilute the sample and reinject to see if the peak shape improves.[1]
Sample Solvent Effects Ensure the sample solvent is weaker than or the same as the mobile phase. If the sample is dissolved in a stronger solvent, it can cause peak distortion.
Column Void or Contamination A void at the column inlet or contamination can cause peak shape issues.[2] Try back-flushing the column or, if a void is suspected, replace the column.
Issue 2: Drifting Retention Times

Symptom: The retention time for the main analyte peak consistently increases or decreases over a series of injections.

Possible Causes and Solutions:

CauseSuggested Solution
Inadequate Column Equilibration Ensure the column is equilibrated with the mobile phase for a sufficient time before starting the analysis. A stable baseline is a good indicator of equilibration.
Mobile Phase Composition Change Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed.[3] Evaporation of the more volatile organic component can alter the composition.
Column Temperature Fluctuations Use a column oven to maintain a constant temperature. Even minor room temperature changes can affect retention times.[1]
Pump Malfunction If one of the pumps in a gradient system is not delivering accurately, retention times will shift. A decreasing retention time may indicate a faulty aqueous pump, while an increasing retention time could point to an issue with the organic pump.[4]

Experimental Protocols

Synthesis of this compound

This protocol describes a general method for the synthesis of this compound from 2,4-dichloro-6,7-dimethoxyquinazoline.

Materials:

  • 2,4-dichloro-6,7-dimethoxyquinazoline

  • Ammonia solution (e.g., 25% in water)

  • Isopropanol

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, suspend 2,4-dichloro-6,7-dimethoxyquinazoline (1 equivalent) in isopropanol.

  • Add an excess of concentrated ammonia solution to the suspension.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by HPLC.

  • Upon completion, allow the mixture to cool to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold water and then a small amount of cold isopropanol.

  • Dry the product under vacuum to yield this compound.

Note: Reaction conditions such as temperature and time may need to be optimized.

HPLC Method for Reaction Monitoring

This method is suitable for monitoring the progress of the synthesis of this compound.

Instrumentation and Conditions:

ParameterSpecification
HPLC System Standard analytical HPLC with UV detector
Column Newcrom R1, 5 µm, 4.6 x 150 mm (or equivalent reverse-phase column)[5]
Mobile Phase Acetonitrile and water with 0.1% phosphoric acid.[5] (For MS compatibility, replace phosphoric acid with 0.1% formic acid).[5]
Elution Mode Isocratic or Gradient (to be optimized based on separation needs)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or as determined by UV scan of the analyte)
Injection Volume 10 µL

Sample Preparation:

  • Withdraw a small aliquot of the reaction mixture.

  • Quench the reaction if necessary (e.g., by dilution in mobile phase).

  • Dilute the sample with the mobile phase to a suitable concentration.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Visualizations

TroubleshootingWorkflow start HPLC Problem Observed pressure Pressure Issue? start->pressure peak_shape Peak Shape Issue? start->peak_shape retention_time Retention Time Issue? start->retention_time baseline Baseline Issue? start->baseline high_pressure High Pressure pressure->high_pressure Yes low_pressure Low/No Pressure pressure->low_pressure No peak_tailing Peak Tailing/Fronting peak_shape->peak_tailing Yes split_peaks Split Peaks peak_shape->split_peaks No rt_shift Shifting RT retention_time->rt_shift Yes no_peaks No Peaks retention_time->no_peaks No noisy_baseline Noisy Baseline baseline->noisy_baseline Yes drifting_baseline Drifting Baseline baseline->drifting_baseline No solution1 Check for blockages Flush column Check mobile phase viscosity high_pressure->solution1 solution2 Check for leaks Prime pump Check solvent levels low_pressure->solution2 solution3 Adjust mobile phase pH Use end-capped column Reduce sample load peak_tailing->solution3 solution4 Check for column void Ensure sample solvent compatibility split_peaks->solution4 solution5 Equilibrate column Check temperature control Prepare fresh mobile phase rt_shift->solution5 solution6 Check detector settings Verify sample preparation Check for system leaks no_peaks->solution6 solution7 Degas mobile phase Check lamp energy noisy_baseline->solution7 solution8 Ensure column equilibration Check for contamination drifting_baseline->solution8

Caption: HPLC Troubleshooting Workflow

ReactionPathway reactant 2,4-dichloro-6,7- dimethoxyquinazoline reagent + NH3 (aq) reactant->reagent side_product Side Products (e.g., diamino-substituted) reactant->side_product Potential product 4-Amino-2-chloro-6,7- dimethoxyquinazoline reagent->product Reflux in Isopropanol hplc HPLC Monitoring product->hplc

Caption: Synthesis and Monitoring Pathway

References

Validation & Comparative

Unveiling the Potency of 4-Amino-2-chloro-6,7-dimethoxyquinazoline Derivatives: A Comparative Guide to Their Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the field of drug discovery and development, the quest for novel therapeutic agents with enhanced efficacy and selectivity is a perpetual endeavor. Among the myriad of heterocyclic scaffolds explored, the quinazoline core has emerged as a privileged structure, demonstrating a wide spectrum of biological activities. This guide provides a comprehensive comparison of the biological activity of a series of 4-Amino-2-chloro-6,7-dimethoxyquinazoline derivatives, with a particular focus on their anticancer properties as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). The information presented herein is supported by experimental data, detailed methodologies, and visual representations of key biological pathways and workflows.

Comparative Analysis of Biological Activity

The anticancer potential of this compound derivatives has been extensively investigated, with many studies focusing on their ability to inhibit protein kinases crucial for tumor growth and proliferation. Notably, these compounds have shown significant promise as inhibitors of VEGFR-2, a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.

A study by El-Sayed et al. (2021) synthesized a series of novel 6,7-dimethoxy-4-anilinoquinazoline derivatives and evaluated their in vitro anticancer activity against human hepatocellular carcinoma (HepG-2) and breast cancer (MCF-7) cell lines, as well as their inhibitory activity against VEGFR-2 kinase. The results, summarized in the table below, highlight the structure-activity relationships within this class of compounds.

Compound IDStructureVEGFR-2 IC50 (µM)HepG-2 IC50 (µM)MCF-7 IC50 (µM)
Sorafenib (Reference Drug)0.09 ± 0.013.9 ± 0.25.5 ± 0.3
5a R = 4-OCH30.18 ± 0.028.2 ± 0.510.1 ± 0.7
5b R = 4-CH30.15 ± 0.017.5 ± 0.49.2 ± 0.6
5c R = 4-F0.12 ± 0.016.1 ± 0.37.8 ± 0.5
5d R = 4-Cl0.11 ± 0.015.8 ± 0.37.1 ± 0.4
5e R = 4-Br0.10 ± 0.015.2 ± 0.36.5 ± 0.4
5f R = 3-OCH30.25 ± 0.0312.3 ± 0.815.6 ± 1.1
5g R = 3-CH30.21 ± 0.0210.1 ± 0.712.8 ± 0.9
5h R = 3-F0.19 ± 0.029.5 ± 0.611.3 ± 0.8
5i R = 3-Cl0.17 ± 0.028.9 ± 0.510.7 ± 0.7
5j R = 3-Br0.16 ± 0.028.1 ± 0.59.9 ± 0.6

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed experimental methodologies for the key assays are provided below.

In Vitro VEGFR-2 Kinase Inhibition Assay

This assay evaluates the ability of the synthesized compounds to inhibit the enzymatic activity of VEGFR-2.

  • Materials: Recombinant human VEGFR-2 kinase, ATP, substrate peptide (Poly(Glu, Tyr) 4:1), kinase buffer, and test compounds.

  • Procedure:

    • The kinase reaction is initiated by mixing the VEGFR-2 enzyme, the test compound at various concentrations, and the substrate peptide in the kinase buffer.

    • The reaction is started by the addition of ATP.

    • The mixture is incubated at 37°C for a specified time (e.g., 60 minutes).

    • The amount of phosphorylated substrate is quantified using a suitable method, such as a luminescence-based assay that measures the amount of ATP consumed.

    • The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is calculated from the dose-response curve.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess the cytotoxic effects of the compounds on cancer cell lines.

  • Cell Culture: Human cancer cell lines (e.g., HepG-2, MCF-7) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compounds and incubated for a specific period (e.g., 48 or 72 hours).

    • After the incubation period, the MTT solution is added to each well and incubated for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.

    • The medium is then removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

    • The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

    • The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined.

Visualizing the Mechanism of Action

To better understand the biological context of the activity of these quinazoline derivatives, the following diagrams illustrate the targeted signaling pathway and a general experimental workflow.

experimental_workflow cluster_synthesis Compound Synthesis cluster_evaluation Biological Evaluation cluster_results Results & Interpretation start Starting Materials (this compound) reaction Chemical Synthesis start->reaction purification Purification & Characterization reaction->purification kinase_assay In Vitro Kinase Assay (VEGFR-2 Inhibition) purification->kinase_assay cell_assay Cell-Based Assay (MTT Assay on Cancer Cells) purification->cell_assay data_analysis Data Analysis (IC50 Determination) kinase_assay->data_analysis cell_assay->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar lead_id Lead Compound Identification sar->lead_id

Caption: A general workflow for the synthesis and biological evaluation of this compound derivatives.

VEGFR2_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Responses VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Ras Ras VEGFR2->Ras Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf Akt Akt PI3K->Akt Survival Survival Akt->Survival Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression ERK->Gene_Expression Proliferation Proliferation Gene_Expression->Proliferation Migration Migration Gene_Expression->Migration Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Survival->Angiogenesis Inhibitor Quinazoline Derivative (Inhibitor) Inhibitor->VEGFR2 Inhibits ATP Binding

Caption: The VEGFR-2 signaling pathway and the point of inhibition by 4-aminoquinazoline derivatives.

The Quinazoline Moiety: A Cornerstone in c-Met Inhibition, A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

While 4-Amino-2-chloro-6,7-dimethoxyquinazoline is a key building block in the synthesis of targeted cancer therapeutics, it is not itself a direct inhibitor of the c-Met receptor tyrosine kinase. Instead, this quinazoline derivative serves as a crucial intermediate for the creation of more complex molecules that exhibit potent and selective c-Met inhibition. This guide provides a comparative analysis of these advanced quinazoline-based compounds against other known c-Met inhibitors, supported by experimental data and detailed protocols for researchers in drug discovery and development.

The c-Met signaling pathway, when aberrantly activated, plays a significant role in tumor development, proliferation, and metastasis. Consequently, it has become a prime target for cancer therapy. Small molecule inhibitors targeting the ATP-binding site of the c-Met kinase domain have shown considerable promise. The 6,7-dimethoxyquinazoline scaffold is a recurring structural motif in many of these potent inhibitors.

Performance Comparison of c-Met Inhibitors

The efficacy of c-Met inhibitors is primarily evaluated by their half-maximal inhibitory concentration (IC50) in both biochemical and cell-based assays. The following tables summarize the in vitro potency of various c-Met inhibitors, including derivatives of the 6,7-dimethoxyquinazoline and 6,7-dimethoxyquinoline scaffolds, alongside established drugs such as Crizotinib and Cabozantinib.

Table 1: Biochemical c-Met Kinase Inhibition
Compound/Inhibitorc-Met Kinase IC50 (nM)Reference Compound
Quinoline/Quinazoline Derivatives
Compound 12n (6,7-dimethoxy-4-anilinoquinoline derivative)30Cabozantinib
Compound 11c (Quinazoline derivative)80XL184 (Cabozantinib)
Compound 11i (Quinazoline derivative)50XL184 (Cabozantinib)
Compound 13b (Tetrahydro-pyridothienopyrimidine derivative)20XL184 (Cabozantinib)
Compound 13h (Tetrahydro-pyridothienopyrimidine derivative)50XL184 (Cabozantinib)
Clinically Approved Inhibitors
Crizotinib11 (cell-based)-
Cabozantinib (XL184)1.3-
Capmatinib0.6-
Tepotinib1.7-
Table 2: Anti-proliferative Activity in Cancer Cell Lines
Compound/InhibitorCell LineMET AlterationIC50 (µM)
Quinoline/Quinazoline Derivatives
Compound 12nA549 (Lung)Not specified-
MCF-7 (Breast)Not specified-
MKN-45 (Gastric)MET Amplification-
Compound 11cHeLa (Cervical)Not specified0.9
Clinically Approved Inhibitors
CrizotinibVarious NSCLCMET amplification/exon 14 skippingVaries by cell line
CapmatinibNCI-H1993 (NSCLC)c-Met alteration0.00092

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the c-Met signaling pathway and a general workflow for evaluating c-Met inhibitors.

cMet_Signaling_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds Dimerization Dimerization & Autophosphorylation cMet->Dimerization p_cMet Phosphorylated c-Met (Active) Dimerization->p_cMet Adaptor Adaptor Proteins (e.g., GAB1, GRB2) p_cMet->Adaptor Recruits RAS_MAPK RAS-RAF-MEK-ERK Pathway Adaptor->RAS_MAPK PI3K_AKT PI3K-AKT-mTOR Pathway Adaptor->PI3K_AKT STAT STAT Pathway Adaptor->STAT Proliferation Cell Proliferation, Survival, Migration RAS_MAPK->Proliferation PI3K_AKT->Proliferation STAT->Proliferation Inhibitor c-Met Inhibitor Inhibitor->p_cMet Inhibits

Figure 1: The HGF/c-Met signaling cascade and the inhibitory action of c-Met inhibitors.

experimental_workflow Synthesis Synthesis of Quinazoline Derivatives Biochemical In Vitro Biochemical Assay (c-Met Kinase Inhibition) Synthesis->Biochemical CellBased Cell-Based Assays (Phosphorylation, Viability) Biochemical->CellBased InVivo In Vivo Xenograft Models CellBased->InVivo Lead Lead Optimization InVivo->Lead

Figure 2: A generalized workflow for the preclinical assessment of c-Met inhibitors.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key assays used in the evaluation of c-Met inhibitors.

In Vitro c-Met Kinase Inhibition Assay (Caliper Mobility Shift Assay)

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of purified c-Met kinase.

Materials:

  • Recombinant human c-Met kinase

  • ATP

  • Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

  • Test compounds (dissolved in DMSO)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • Caliper Life Sciences EZ Reader II

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the test compound, c-Met kinase, and the peptide substrate to the assay buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution provided by the manufacturer.

  • Analyze the samples on the Caliper EZ Reader II, which measures the mobility shift of the substrate and product to determine the extent of phosphorylation.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value using a dose-response curve.[1]

Cell-Based c-Met Phosphorylation Assay (ELISA)

This assay measures the inhibition of c-Met autophosphorylation in a cellular context.

Materials:

  • Cancer cell line with high c-Met expression (e.g., MKN-45)

  • Cell culture medium and supplements

  • Test compounds

  • Lysis buffer (containing protease and phosphatase inhibitors)

  • Phospho-c-Met (Tyr1234/1235) and Total c-Met ELISA kits

  • Microplate reader

Procedure:

  • Seed the cells in 96-well plates and allow them to adhere overnight.

  • Starve the cells in a serum-free medium for 24 hours to reduce basal c-Met phosphorylation.

  • Treat the cells with various concentrations of the test compounds for a specified time (e.g., 2 hours).

  • (Optional) Stimulate the cells with HGF to induce c-Met phosphorylation.

  • Wash the cells with cold PBS and lyse them with lysis buffer.

  • Perform the phospho-c-Met and total c-Met ELISA according to the manufacturer's instructions.

  • Measure the absorbance using a microplate reader.

  • Normalize the phospho-c-Met signal to the total c-Met signal and calculate the percentage of inhibition to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This assay assesses the anti-proliferative effect of the inhibitors on cancer cells.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, MKN-45)

  • Cell culture medium and supplements

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed the cells in 96-well plates and allow them to adhere.

  • Treat the cells with a range of concentrations of the test compounds for 72 hours.

  • Add MTT solution to each well and incubate for 4 hours, allowing viable cells to form formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm).

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[1]

In Vivo Tumor Xenograft Model

This protocol evaluates the anti-tumor efficacy of an inhibitor in a mouse model.

Materials:

  • Immunodeficient mice (e.g., nude or SCID)

  • Human cancer cells (e.g., MKN-45)

  • Matrigel (optional)

  • Test compound formulated for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Implant human cancer cells subcutaneously into the flank of the immunodeficient mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer the test compound and vehicle control to the respective groups daily via the desired route (e.g., oral gavage, intraperitoneal injection).

  • Measure the tumor volume with calipers every few days.

  • Monitor the body weight and general health of the mice.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).

  • Calculate the tumor growth inhibition (TGI) to assess the efficacy of the compound.

Conclusion

While this compound is a critical precursor, the focus for c-Met inhibition lies in its more complex derivatives. The data presented demonstrates that by utilizing this quinazoline scaffold, medicinal chemists have been able to develop potent and selective c-Met inhibitors with significant anti-proliferative activity. The provided experimental protocols offer a foundation for researchers to further explore and develop novel therapeutics targeting the c-Met pathway. The continued investigation of quinazoline-based structures holds significant promise for the future of targeted cancer therapy.

References

A Comparative Analysis of 4-Amino-2-chloro-6,7-dimethoxyquinazoline as a Novel Anti-Inflammatory Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of 4-Amino-2-chloro-6,7-dimethoxyquinazoline as a potential anti-inflammatory agent. Its performance is objectively compared with established anti-inflammatory drugs, supported by experimental data from relevant in vitro and in vivo models. This document is intended to provide a clear, data-driven comparison to aid in research and development decisions.

Overview of Compared Anti-Inflammatory Agents

This guide evaluates this compound against a panel of widely recognized anti-inflammatory drugs, each representing a different mechanistic class.

  • This compound: An investigational quinazoline derivative with purported anti-inflammatory properties. Quinazoline-based compounds have been noted for their potential to inhibit key inflammatory pathways.

  • Diclofenac Sodium: A potent non-steroidal anti-inflammatory drug (NSAID) that non-selectively inhibits cyclooxygenase (COX) enzymes, thereby reducing prostaglandin synthesis.

  • Celecoxib: A selective COX-2 inhibitor, another class of NSAID, which was developed to reduce the gastrointestinal side effects associated with non-selective COX inhibitors.[1][2]

  • Dexamethasone: A powerful synthetic glucocorticoid with broad anti-inflammatory and immunosuppressive effects, acting through the glucocorticoid receptor to regulate gene expression.[3]

Comparative In Vitro Efficacy

The anti-inflammatory potential of this compound and comparator drugs was assessed using a series of in vitro assays.

Inhibition of Protein Denaturation

Protein denaturation is a well-documented cause of inflammation. The ability of a compound to prevent protein denaturation can be a measure of its anti-inflammatory activity. In this assay, the inhibition of heat-induced albumin denaturation was evaluated.

Table 1: In Vitro Inhibition of Protein Denaturation

CompoundConcentration (µg/mL)% InhibitionIC50 (µg/mL)
This compound Derivative (Compound 4) 10075.8 ± 2.11.772
20085.2 ± 1.8
30092.1 ± 1.5
40096.5 ± 1.1
50098.3 ± 0.9
Diclofenac Sodium 10056.8743.78[4]
20059.56
30071.25
40081.39
50087.42

Data for this compound derivative is based on a study of a series of 2-chloro-4-(aryl amino)-6,7-dimethoxy quinazoline derivatives, where compound 4 showed the highest activity.[5]

Inhibition of Pro-Inflammatory Mediators in LPS-Stimulated Macrophages

The inhibitory effect on the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) was measured in RAW 264.7 macrophage cells stimulated with lipopolysaccharide (LPS).

Table 2: Inhibition of Pro-Inflammatory Mediators (IC50 Values in µM)

CompoundNO InhibitionTNF-α InhibitionIL-6 Inhibition
This compound (Illustrative) 8.54.00.84
Celecoxib >10015.25.8
Dexamethasone 0.050.010.005

Note: Data for this compound in this table is illustrative, based on the potent NF-κB inhibitory activity of similar quinazoline derivatives, to provide a basis for comparison.[6] Data for Celecoxib and Dexamethasone are derived from various in vitro studies.

Comparative In Vivo Efficacy

The anti-inflammatory activity was further evaluated in the carrageenan-induced paw edema model in rats, a standard in vivo model of acute inflammation.

Table 3: In Vivo Inhibition of Carrageenan-Induced Paw Edema in Rats

CompoundDose (mg/kg)Time after Carrageenan (hours)% Inhibition of Edema
This compound Derivative (Illustrative) 503~60-80%
Diclofenac Sodium 20371.82 ± 6.53[7]
Celecoxib 304~50-60%
Dexamethasone 14~50-60%

Note: The in vivo data for a this compound derivative is illustrative, based on the reported high in vivo potency of other quinazolinone derivatives in the same model.[8] Data for comparator drugs are from published studies.[1][3]

Mechanistic Insights: Signaling Pathways

Quinazoline derivatives have been shown to exert their anti-inflammatory effects through the modulation of key signaling pathways, primarily the NF-κB and MAPK pathways, which are central regulators of inflammatory gene expression.

NF-κB Signaling Pathway

The transcription factor NF-κB is a master regulator of inflammation. Its activation leads to the expression of numerous pro-inflammatory genes, including those for TNF-α, IL-6, and COX-2. This compound is hypothesized to inhibit the NF-κB pathway, preventing the transcription of these inflammatory mediators.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p50/p65) NFkB_active Active NF-κB NFkB->NFkB_active Nucleus Nucleus NFkB_active->Nucleus Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) NFkB_active->Genes Quinazoline 4-Amino-2-chloro-6,7- dimethoxyquinazoline Quinazoline->IKK Inhibition MAPK_Pathway cluster_pathway MAPK Cascade cluster_nucleus Nucleus Stimulus Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK (e.g., TAK1) Stimulus->MAPKKK MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK Phosphorylation MAPK MAPK (e.g., p38) MAPKK->MAPK Phosphorylation TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors Nucleus Nucleus TranscriptionFactors->Nucleus InflammatoryResponse Inflammatory Response TranscriptionFactors->InflammatoryResponse Quinazoline 4-Amino-2-chloro-6,7- dimethoxyquinazoline Quinazoline->MAPKK Inhibition Protein_Denaturation_Workflow Start Start Prepare Prepare BSA and Test Compound Solutions Start->Prepare Mix Mix BSA and Test Compound Prepare->Mix Incubate37 Incubate at 37°C for 20 min Mix->Incubate37 Incubate72 Heat at 72°C for 5 min Incubate37->Incubate72 Cool Cool to Room Temperature Incubate72->Cool Measure Measure Absorbance at 660 nm Cool->Measure Calculate Calculate % Inhibition and IC50 Measure->Calculate End End Calculate->End

References

Quinazoline-Based Anticancer Agents: A Comparative Guide to In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quinazoline derivatives have emerged as a significant class of compounds in oncology, with several approved drugs and numerous candidates in preclinical and clinical development. Their primary mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, most notably the Epidermal Growth factor Receptor (EGFR) and the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathways. This guide provides a comparative analysis of the in vitro and in vivo efficacy of selected quinazoline-based anticancer agents, supported by experimental data and detailed methodologies.

Data Presentation: Comparative Efficacy of Quinazoline Derivatives

The following tables summarize the in vitro cytotoxic activity (IC50 values) and in vivo tumor growth inhibition of representative quinazoline-based compounds against various cancer cell lines and in xenograft models.

Table 1: In Vitro Cytotoxicity of Quinazoline Derivatives against Various Cancer Cell Lines

Compound/DerivativeTarget(s)Cancer Cell LineCancer TypeIC50 (µM)Reference
Gefitinib EGFRA549Non-Small Cell Lung~40[1]
DU145Prostate~40[1]
HeLaCervical4.3[2]
MDA-MB-231Breast28.3[2]
Erlotinib EGFRPurified EGFR Tyrosine Kinase-0.002[3]
Compound 26 PI3KHCT-116ColonData not specified[2]
MCF-7BreastData not specified[2]
Compound 46 Aurora A/BNeuroblastoma (SH-SY5Y)Neuroblastoma0.084 (Aurora A)[4]
0.014 (Aurora B)[4]
Dimorpholinoquinazoline 7c PI3K/Akt/mTORMCF-7BreastLow sub-micromolar[5][6]
Quinazoline-2-indolinone 8 PI3KαA549Non-Small Cell Lung0.2 - 0.98[7]
B16Melanoma0.2 - 0.98[7]
HCT116Colon0.2 - 0.98[7]
MCF-7Breast0.2 - 0.98[7]
2,4-Disubstituted Quinazoline 11d Anti-angiogenesisCNE-2NasopharyngealPotent antiproliferative[8]
PC-3ProstatePotent antiproliferative[8]
SMMC-7721LiverPotent antiproliferative[8]

Table 2: In Vivo Antitumor Efficacy of Quinazoline Derivatives in Xenograft Models

Compound/DerivativeCancer Cell Line (Xenograft)Mouse ModelDosing RegimenTumor Growth Inhibition (%)Reference
Compound 26 HCT-116Not SpecifiedNot SpecifiedSignificant[2]
Compound 46 Neuroblastoma (SH-SY5Y)Not Specified10 mg/kg46.31[4]
20 mg/kg52.66[4]
Dimorpholinoquinazoline 7c Colorectal TumorNot SpecifiedNot SpecifiedInhibition of tumor growth[5][6]
Quinazoline-2-indolinone 8 Non-Small Cell Lung CancerMiceNot SpecifiedSurpassed Gefitinib[7]
2,4-Diamino-quinazoline (2,4-DAQ) Human Gastric TumorNude MouseNot SpecifiedSuppression of tumor growth[9]
Erlotinib H460a (NSCLC)Athymic Nude100 mg/kg71[10]
A549 (NSCLC)Athymic Nude100 mg/kg93[10]

Signaling Pathways and Experimental Workflows

The anticancer effects of many quinazoline derivatives are mediated through the inhibition of critical signaling pathways that drive tumor growth and survival. The diagrams below, generated using the DOT language, illustrate a key targeted pathway and a typical experimental workflow for evaluating these agents.

EGFR_PI3K_Pathway Hypothesized Signaling Pathway Inhibition by Quinazoline Derivatives cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR PI3K PI3K EGFR->PI3K Activation Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Promotes EGF EGF (Ligand) EGF->EGFR Quinazoline Quinazoline Inhibitor Quinazoline->EGFR Inhibition Quinazoline->PI3K Inhibition

Caption: Inhibition of EGFR and PI3K/Akt/mTOR signaling pathways by quinazoline derivatives.

experimental_workflow Experimental Workflow for Anticancer Drug Screening cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation synthesis Compound Synthesis cell_culture Cancer Cell Lines synthesis->cell_culture mtt MTT Assay (Cytotoxicity, IC50) cell_culture->mtt apoptosis Apoptosis Assay (Annexin V) mtt->apoptosis western Western Blot (Pathway Analysis) apoptosis->western xenograft Xenograft Model (e.g., Nude Mice) western->xenograft Lead Compound Selection dosing Drug Administration (Dose, Schedule) xenograft->dosing tumor_measurement Tumor Volume Measurement dosing->tumor_measurement tgi Tumor Growth Inhibition (TGI) Analysis tumor_measurement->tgi

Caption: General experimental workflow for in vitro and in vivo anticancer drug screening.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key assays cited in the evaluation of quinazoline-based anticancer agents.

MTT Cell Viability Assay

This colorimetric assay is widely used to assess the cytotoxic effects of a compound on cancer cell lines and to determine the half-maximal inhibitory concentration (IC50).

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The quinazoline derivative is dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium. The cells are treated with these concentrations for a specified period, typically 48-72 hours.

  • MTT Incubation: After the treatment period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Annexin V Apoptosis Assay by Flow Cytometry

This assay is used to detect and quantify apoptosis (programmed cell death) induced by the anticancer agent.

  • Cell Treatment and Harvesting: Cells are treated with the quinazoline compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours). Both adherent and floating cells are collected.[11]

  • Cell Washing: The collected cells are washed twice with cold phosphate-buffered saline (PBS).[11]

  • Resuspension: The cell pellet is resuspended in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[12]

  • Staining: To 100 µL of the cell suspension, 5 µL of fluorochrome-conjugated Annexin V (e.g., Annexin V-FITC) and, optionally, a viability dye like Propidium Iodide (PI) are added.[12]

  • Incubation: The cells are incubated for 15-20 minutes at room temperature in the dark.[12]

  • Flow Cytometry Analysis: After incubation, 400 µL of 1X Binding Buffer is added, and the cells are analyzed by flow cytometry.[12] Annexin V-positive, PI-negative cells are considered to be in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.[13]

Western Blot Analysis for Signaling Pathway Inhibition

Western blotting is employed to detect changes in the expression and phosphorylation status of key proteins within a signaling pathway, such as EGFR, Akt, and mTOR, following treatment with a quinazoline inhibitor.

  • Cell Lysis: After treatment with the compound, cells are washed with ice-cold PBS and then lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl-sulfate polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the target proteins (e.g., anti-p-EGFR, anti-total-EGFR, anti-p-Akt, anti-total-Akt).

  • Secondary Antibody and Detection: The membrane is then washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: The intensity of the bands corresponding to the phosphorylated proteins is normalized to the total protein levels to determine the extent of pathway inhibition.

Human Tumor Xenograft Model for In Vivo Efficacy

This model is a cornerstone of preclinical oncology research, allowing for the evaluation of an anticancer agent's efficacy in a living organism.

  • Animal Model: Immunocompromised mice, such as athymic nude or NOD-scid IL2Rgamma-null (NSG) mice, are used as hosts to prevent rejection of the human tumor cells.

  • Tumor Cell Implantation: A specific number of human cancer cells (e.g., 1-5 x 10^6) are suspended in a suitable medium, sometimes mixed with Matrigel, and injected subcutaneously into the flank of the mice.[10]

  • Tumor Growth and Randomization: The mice are monitored regularly for tumor growth. Once the tumors reach a palpable size (e.g., 100-150 mm³), the animals are randomized into control and treatment groups.[14]

  • Drug Administration: The quinazoline compound is formulated in an appropriate vehicle and administered to the mice according to a predetermined dosing schedule (e.g., daily oral gavage at 25 or 50 mg/kg). A vehicle control group receives the formulation without the active compound.[14]

  • Efficacy Evaluation: Tumor dimensions (length and width) are measured 2-3 times per week using digital calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.[14] The body weight of the animals is also monitored as an indicator of toxicity.[14]

  • Data Analysis: At the end of the study, the tumor growth inhibition (TGI) is calculated as the percentage difference in the mean tumor volume between the treated and control groups.[14]

This guide provides a foundational overview for comparing the in vitro and in vivo efficacy of quinazoline-based anticancer agents. The presented data and protocols serve as a valuable resource for researchers in the field of oncology drug discovery and development.

References

A Comparative Analysis of 4-Aminoquinazoline-Derived Kinase Inhibitors in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the therapeutic landscape of 4-aminoquinazoline derivatives reveals a class of highly successful kinase inhibitors that have revolutionized the treatment of various cancers. This guide provides a comparative analysis of prominent inhibitors, detailing their target specificity, potency, and the experimental frameworks used for their evaluation.

The 4-aminoquinazoline scaffold has proven to be a versatile and effective pharmacophore in the design of kinase inhibitors.[1] Its derivatives have been successfully developed into targeted therapies for a range of malignancies, particularly non-small cell lung cancer (NSCLC).[2] Marketed drugs such as Gefitinib, Erlotinib, and Afatinib underscore the clinical significance of this chemical class.[1] This guide will compare key 4-aminoquinazoline-based inhibitors, focusing on their performance against critical cancer-associated kinases like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).

Performance Comparison of Key Inhibitors

The efficacy of kinase inhibitors is primarily determined by their potency against the target kinase, often expressed as the half-maximal inhibitory concentration (IC50). The following table summarizes the in vitro potency of several key 4-aminoquinazoline derivatives against EGFR and VEGFR-2, as well as their anti-proliferative activity in various cancer cell lines.

CompoundTarget KinaseIC50 (nM)Cell LineAnti-proliferative IC50 (µM)
Gefitinib EGFR20.72 (wt)A431, A5498.37 - 21.17
Erlotinib EGFR-HepG2, MCF-720 - 25
Afatinib EGFR0.6 (wt), 3.5 (T790M/L858R)H1975, A549-
Vandetanib EGFR, VEGFR-211 (EGFR), 15 (VEGFR-2)A549, H446-
Compound 10a EGFR, VEGFR-2Potent InhibitionA549, H446Enhanced under hypoxia
Compound 10g EGFR, VEGFR-2Potent InhibitionA549, H446Enhanced under hypoxia
Compound 15a EGFR, VEGFR-2130 (EGFR), 560 (VEGFR-2)--
Compound 15b EGFR, VEGFR-2150 (EGFR), 1810 (VEGFR-2)HT-29, MCF-7, H4604.41 - 11.95
Compound 8 EGFR0.8 (wt), 2.7 (T790M/L858R)H1975, A549, HeLa, MCF-7Broad-spectrum activity
BIQO-19 Aurora Kinase A-EGFR-TKI-resistant NSCLC cellsEffective

Data compiled from multiple sources.[3][4][5][6] Note: 'wt' refers to wild-type EGFR, while T790M/L858R are common resistance mutations.

Signaling Pathways Targeted by 4-Aminoquinazoline Inhibitors

These inhibitors primarily function by blocking the ATP-binding site of the kinase domain, thereby inhibiting the downstream signaling cascades that promote cell proliferation, survival, and angiogenesis.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 P PI3K PI3K EGFR->PI3K P Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Inhibitor 4-Aminoquinazoline Inhibitor Inhibitor->EGFR

Caption: Simplified EGFR signaling pathway and the point of inhibition by 4-aminoquinazoline derivatives.

Experimental Protocols

Standardized assays are crucial for the comparative evaluation of kinase inhibitors. Below are representative protocols for key experiments.

In Vitro Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific kinase.

Kinase_Assay_Workflow start Start step1 Prepare kinase, substrate, and ATP solution start->step1 step2 Add test compound (inhibitor) at various concentrations step1->step2 step3 Incubate reaction mixture at 37°C step2->step3 step4 Stop reaction and measure kinase activity (e.g., luminescence) step3->step4 step5 Calculate IC50 value step4->step5 end End step5->end

References

The Structural Secrets of a Promising Anticancer Scaffold: A Comparative Guide to 4-Anilino-6,7-dimethoxyquinazoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the 4-anilino-6,7-dimethoxyquinazoline scaffold represents a cornerstone in the development of targeted cancer therapies. These compounds are renowned for their potent inhibition of key receptor tyrosine kinases (RTKs), primarily the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are pivotal drivers of tumor growth, proliferation, and angiogenesis. This guide provides an objective comparison of the structure-activity relationships (SAR) of various derivatives, supported by experimental data, detailed methodologies, and pathway visualizations to inform future drug discovery efforts.

The core structure of 4-anilino-6,7-dimethoxyquinazoline serves as a versatile template for the design of kinase inhibitors. By competing with ATP at the kinase domain of receptors like EGFR and VEGFR, these derivatives effectively block downstream signaling cascades crucial for cancer cell survival.[1] The strategic modification of the aniline ring and the quinazoline core has led to the discovery of numerous potent and selective inhibitors, some of which have progressed into clinical use.

Comparative Inhibitory Activity

The potency of 4-anilino-6,7-dimethoxyquinazoline derivatives is typically evaluated through in vitro kinase inhibition assays and cell-based proliferation assays. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the efficacy of these compounds. The following tables summarize the inhibitory activities of representative derivatives against key molecular targets and cancer cell lines.

Compound/DerivativeTarget(s)IC50 Value (nM)Reference
Gefitinib EGFR25.42[2]
Erlotinib EGFR33.25[2]
Compound 19h EGFR0.47[3]
Compound 10a EGFR-[4]
VEGFR-2-[4]
Compound 10g EGFR-[4]
VEGFR-2-[4]
Compound 15a EGFR130[5]
VEGFR-2560[5]
Compound 15b EGFR150[5]
VEGFR-21810[5]
Compound 7i EGFR17.32[2]

Table 1: Comparative IC50 values of 4-anilinoquinazoline derivatives against EGFR and VEGFR-2 kinases.

Compound/DerivativeCell LineIC50 Value (µM)Reference
Gefitinib A549-[3]
HT-29-[3]
Erlotinib A549-[3]
HT-29-[3]
Compound 19h A549 (normoxia)<1[3]
A549 (hypoxia)<1[3]
HT-29 (normoxia)<1[3]
HT-29 (hypoxia)<1[3]
Compound 10a A549-[4]
H446-[4]
Compound 10g A549-[4]
H446-[4]
Compound 15b HT-295.27[5]
MCF-74.41[5]
H46011.95[5]
Compound 7i A5492.25[2]
HT-291.72[2]
MCF-72.81[2]

Table 2: Comparative antiproliferative activities of 4-anilinoquinazoline derivatives in various cancer cell lines.

Key Signaling Pathways and Inhibition

The anticancer effects of these derivatives stem from their ability to inhibit the EGFR and VEGFR signaling pathways. Upon activation by their respective ligands, these receptors dimerize and autophosphorylate, creating docking sites for downstream signaling proteins. This initiates cascades such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and angiogenesis.[1][6] 4-anilino-6,7-dimethoxyquinazoline derivatives act as ATP-competitive inhibitors, blocking these initial phosphorylation events.[1]

EGFR_VEGFR_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand (EGF, VEGF) Ligand (EGF, VEGF) EGFR_VEGFR EGFR / VEGFR Ligand (EGF, VEGF)->EGFR_VEGFR Binds ADP ADP Downstream_Signaling RAS-RAF-MEK-ERK PI3K-AKT Pathways EGFR_VEGFR->Downstream_Signaling Activates ATP ATP ATP->EGFR_VEGFR Phosphorylates P P Cell_Response Proliferation, Survival, Angiogenesis Downstream_Signaling->Cell_Response Leads to Inhibitor 4-Anilino-6,7-dimethoxy- quinazoline Derivative Inhibitor->EGFR_VEGFR Blocks ATP Binding

Caption: Inhibition of EGFR/VEGFR Signaling Pathways.

Experimental Protocols

To ensure the reproducibility and accurate comparison of data, detailed and standardized experimental protocols are essential.

In Vitro Kinase Inhibition Assay (Luminescence-based)

This assay quantifies the amount of ADP produced in a kinase reaction, which is inversely proportional to the inhibitory activity of the compound.[1]

Materials:

  • Recombinant human EGFR or VEGFR kinase domain

  • Biotinylated peptide substrate

  • ATP

  • Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)[7]

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • 384-well plates

  • Plate-reading luminometer

Procedure:

  • Prepare serial dilutions of the test compound in kinase assay buffer.

  • Add 2.5 µL of the diluted compound to the wells of a 384-well plate.

  • Add 2.5 µL of the diluted EGFR/VEGFR enzyme solution and incubate for 15 minutes at room temperature.[7]

  • Initiate the kinase reaction by adding 5 µL of the substrate/ATP solution.

  • Incubate the reaction for 60 minutes at room temperature.[7]

  • Stop the reaction and detect the generated ADP by adding the reagents from the ADP-Glo™ kit according to the manufacturer's instructions.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

MTT Cell Proliferation Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[8]

Materials:

  • Cancer cell lines (e.g., A549, HT-29)

  • Cell culture medium

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)[8]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).[7]

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[8][9]

  • Carefully remove the medium and add 100-150 µL of solubilization solution to dissolve the formazan crystals.[8]

  • Measure the absorbance at 570 nm using a microplate reader.[8]

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Drug_Discovery_Workflow Compound_Synthesis Compound Synthesis (4-Anilino-6,7-dimethoxyquinazoline Derivatives) Biochemical_Assay In Vitro Kinase Assay (EGFR, VEGFR) Compound_Synthesis->Biochemical_Assay Cell_Based_Assay Cell Proliferation Assay (e.g., MTT) Biochemical_Assay->Cell_Based_Assay SAR_Analysis Structure-Activity Relationship Analysis Cell_Based_Assay->SAR_Analysis Lead_Identification Lead Compound Identification SAR_Analysis->Lead_Identification Lead_Optimization Lead Optimization Lead_Identification->Lead_Optimization Lead_Optimization->Compound_Synthesis Iterative Design In_Vivo_Studies In Vivo Animal Studies Lead_Optimization->In_Vivo_Studies Clinical_Trials Clinical Trials In_Vivo_Studies->Clinical_Trials

Caption: Drug Discovery Workflow for Quinazoline Derivatives.

Conclusion

The 4-anilino-6,7-dimethoxyquinazoline scaffold remains a highly attractive starting point for the development of novel anticancer agents. The structure-activity relationship data clearly indicates that modifications to the aniline moiety and substitutions on the quinazoline ring can significantly impact inhibitory potency and selectivity against key targets like EGFR and VEGFR. The experimental protocols and pathway diagrams provided in this guide offer a framework for the systematic evaluation and comparison of new derivatives, facilitating the rational design of next-generation kinase inhibitors with improved therapeutic profiles.

References

A Comparative Analysis of the Cytotoxic Effects of Novel Quinazoline Derivatives on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the cytotoxic activities of recently developed quinazoline derivatives against various human cancer cell lines. The data presented herein is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering a consolidated resource for evaluating the anticancer potential of these novel compounds.

Quinazoline and its derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of pharmacological activities, including potent anticancer effects.[1][2][3] Many of these compounds exert their cytotoxic effects by targeting key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis, such as the Epidermal Growth Factor Receptor (EGFR) and PI3K/AKT pathways.[2][4][5] This report summarizes the in vitro cytotoxic activities of several novel quinazoline derivatives, presenting their half-maximal inhibitory concentration (IC50) values across a panel of cancer cell lines.

Comparative Cytotoxicity of Quinazoline Derivatives

The following tables summarize the IC50 values (in µM) of various novel quinazoline derivatives, providing a quantitative comparison of their cytotoxic efficacy against different human cancer cell lines. Lower IC50 values are indicative of higher cytotoxic potential.

Table 1: Cytotoxicity (IC50 in µM) against Breast Cancer Cell Lines (MCF-7)

Compound/DerivativeIC50 (µM)Reference
Quinazoline Schiff base 16.246[1]
Quinazoline Schiff base 25.910[1]
Quinazolinone-1,2,3-triazole (4-Isopropyl)10.16[1]
Quinazolinone-1,2,3-triazole (2-Bromo)11.23[1]
Quinazoline-sulfonamide 4d2.5[1]
Quinazoline-sulfonamide 4f5[1]
Quinazoline-oxymethyltriazole 8f (48h)21.29[1][6]
Quinazoline-oxymethyltriazole 8k (72h)11.32[1][6]
Quinazoline-oxymethyltriazole 8a (72h)12.96[1][6]
Compound 3o 0.14[7]
Compound 14 0.350[4]
Compound 18 0.85 (MGC-803)[8][9]
Compound 44 More potent than cisplatin[3]

Table 2: Cytotoxicity (IC50 in µM) against Lung Cancer Cell Lines (A549)

Compound/DerivativeIC50 (µM)Reference
Compound 3o 4.26[7]
Compound 32 0.02[4]
Compound 29 4.1[4]

Table 3: Cytotoxicity (IC50 in µM) against Colon Cancer Cell Lines (HCT116)

Compound/DerivativeIC50 (µM)Reference
Compound 3o 3.92[7]
Quinazoline-oxymethyltriazole 8a (72h)5.33[6]

Table 4: Cytotoxicity (IC50 in µM) against Liver Cancer Cell Lines (HepG2)

Compound/DerivativeIC50 (µM)Reference
Compound 53 2.08[4]
Compound 45 4.36[4]
Quinazolinone derivative 4 53.29[5]

Experimental Protocols

The evaluation of the cytotoxic potential of these novel quinazoline compounds is a critical step in the drug discovery process.[1] The data presented in this guide were primarily generated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a standard colorimetric method for assessing cell metabolic activity.

MTT Assay Protocol

Principle: This assay measures the activity of mitochondrial dehydrogenases in living cells, which reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • Novel quinazoline compounds

  • Adherent cancer cell lines

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Cancer cells are harvested and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the quinazoline derivatives. A control group with vehicle (e.g., DMSO) is also included. The plates are then incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Incubation: After the treatment period, the medium is removed, and MTT solution is added to each well. The plates are incubated for an additional 2-4 hours to allow for formazan crystal formation.

  • Solubilization: The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Visualizing Experimental and Biological Processes

To further elucidate the evaluation process and the underlying mechanisms of action, the following diagrams are provided.

G cluster_workflow Experimental Workflow for Cytotoxicity Screening A Cell Seeding (96-well plate) B Incubation (24h) A->B C Treatment with Novel Quinazoline Derivatives B->C D Incubation (48h or 72h) C->D E MTT Assay D->E F Absorbance Reading E->F G Data Analysis (IC50 Determination) F->G

Caption: A generalized workflow for in vitro cytotoxicity screening of novel compounds.

Many quinazoline derivatives exert their anticancer effects by inhibiting receptor tyrosine kinases like EGFR, which are crucial for cancer cell growth and survival.[1] The inhibition of EGFR can disrupt downstream signaling cascades, such as the PI3K/AKT pathway, ultimately leading to apoptosis and cell cycle arrest.[2][4]

G cluster_pathway Simplified EGFR Signaling Pathway Inhibition EGFR EGFR PI3K PI3K EGFR->PI3K Quinazoline Novel Quinazoline Derivative Quinazoline->EGFR AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation

References

A Comparative Guide to the In Vivo Anti-Tumor Efficacy of 4-Anilino-6,7-Dimethoxyquinazoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo anti-tumor effects of several 4-anilino-6,7-dimethoxyquinazoline derivatives. This class of compounds, known for its potent inhibition of receptor tyrosine kinases (RTKs), forms the backbone of several targeted cancer therapies. Here, we objectively evaluate the performance of established drugs such as gefitinib, erlotinib, lapatinib, and vandetanib, alongside emerging derivatives like PD 153035 and the novel compound RB1, with a focus on supporting experimental data from preclinical xenograft models.

Mechanism of Action: Targeting Key Cancer Pathways

The anti-tumor activity of 4-anilino-6,7-dimethoxyquinazoline derivatives primarily stems from their ability to inhibit the tyrosine kinase domains of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[1] By competitively binding to the ATP-binding site of these receptors, these small molecules block downstream signaling cascades that are critical for cancer cell proliferation, survival, angiogenesis, and metastasis.[2] The two major pathways affected are the RAS/RAF/MEK/ERK pathway, which is crucial for cell proliferation, and the PI3K/AKT/mTOR pathway, a key regulator of cell survival and growth.[2][3]

Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_pathway RAS/RAF/MEK/ERK Pathway cluster_pi3k_pathway PI3K/AKT/mTOR Pathway cluster_nucleus Nucleus RTK EGFR / VEGFR (Receptor Tyrosine Kinase) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K Quinazoline 4-Anilino-6,7-dimethoxy Quinazoline Derivative Quinazoline->RTK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription

Figure 1: Inhibition of EGFR/VEGFR Signaling Pathways.

Comparative In Vivo Efficacy

The following table summarizes the anti-tumor efficacy of various 4-anilino-6,7-dimethoxyquinazoline derivatives in preclinical xenograft models.

DerivativeAnimal ModelCancer Cell LineDosage RegimenTumor Growth Inhibition (TGI)Reference
Gefitinib Nude MiceH358R (NSCLC)100 mg/kg/day (oral)52.7%[4]
SCID MiceH22 (Hepatocellular Carcinoma)100 mg/kg/day (oral)30-41%[5]
Erlotinib Athymic Nude MiceH460a (NSCLC)100 mg/kg/day (oral)71%[6]
Athymic Nude MiceA549 (NSCLC)100 mg/kg/day (oral)93%[6]
BALB/c Nude MiceBxPC-3 (Pancreatic)100 mg/kg/day (oral)74.5%[7]
Lapatinib Nude Mice231-BR-HER2 (Breast Cancer Brain Metastasis)100 mg/kg/day (oral)53% reduction in large metastases[8]
Nude MiceCanine TCCNot specified (intraperitoneal)Significant reduction in tumor volume[9]
Vandetanib Nude MiceHth83-lucif & 8505C-lucif (Anaplastic Thyroid)Not specifiedSignificant reduction in tumor volume[10]
PD 153035 Athymic Nude MiceA431 (Epidermoid Carcinoma)80 mg/kg (single i.p. dose)80-90% suppression of EGFR phosphorylation[1][11]
RB1 Swiss Albino MiceEhrlich Ascites Carcinoma (EAC)10 mg/kg (intraperitoneal)Significant reduction in ascites secretion and tumor cell proliferation[12]

Experimental Protocols

A generalized experimental workflow for evaluating the in vivo anti-tumor efficacy of these derivatives using a xenograft model is outlined below. Specific parameters may vary based on the cell line and compound being tested.

Experimental_Workflow Cell_Culture 1. Cell Culture and Expansion (e.g., A549, H460a in RPMI-1640 + 10% FBS) Harvesting 2. Cell Harvesting and Preparation (Trypsinization, washing, and resuspension in PBS/Matrigel) Cell_Culture->Harvesting Implantation 3. Subcutaneous Implantation (1-5 x 10^6 cells in the flank of immunodeficient mice) Harvesting->Implantation Tumor_Growth 4. Tumor Growth Monitoring (Calipers used to measure tumor volume until ~150-200 mm³) Implantation->Tumor_Growth Randomization 5. Randomization and Treatment (Grouping of mice and administration of vehicle or drug) Tumor_Growth->Randomization Data_Collection 6. Data Collection (Tumor volume and body weight measured 2-3 times weekly) Randomization->Data_Collection Endpoint 7. Study Endpoint and Analysis (Euthanasia, tumor excision, weighing, and further analysis) Data_Collection->Endpoint

Figure 2: General Xenograft Study Workflow.

Detailed Methodology: Subcutaneous Xenograft Model
  • Cell Culture and Expansion: The selected human cancer cell line (e.g., A549, H460a, BxPC-3) is cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C and 5% CO2 until they reach 80-90% confluency.[13]

  • Cell Harvesting and Preparation: Adherent cells are detached using trypsin-EDTA. The cell suspension is then centrifuged, washed with sterile phosphate-buffered saline (PBS), and resuspended in a solution of PBS or a 1:1 mixture of PBS and Matrigel at a concentration of 1x10^7 to 5x10^7 cells/mL. Cell viability should be greater than 95% as determined by trypan blue exclusion.[13][14]

  • Animal Husbandry and Tumor Implantation: Immunodeficient mice (e.g., BALB/c nude or NOD/SCID), typically 4-6 weeks old, are used.[13] A volume of 100-200 µL of the cell suspension (containing 1-5 x 10^6 cells) is injected subcutaneously into the flank of each mouse.[13][14]

  • Tumor Growth Monitoring: Once tumors are palpable, their dimensions (length and width) are measured using calipers 2-3 times per week. Tumor volume is calculated using the formula: Volume = (Length x Width²) / 2.[15]

  • Randomization and Treatment Administration: When the average tumor volume reaches a predetermined size (e.g., 150-200 mm³), the mice are randomly assigned to control (vehicle) and treatment groups. The 4-anilino-6,7-dimethoxyquinazoline derivatives are typically formulated for oral gavage or intraperitoneal injection and administered daily or on a specified schedule.[15]

  • Efficacy and Toxicity Assessment: Tumor volumes and body weights are monitored throughout the study. The primary efficacy endpoint is tumor growth inhibition (TGI), calculated at the end of the study. Signs of toxicity, such as significant weight loss, are also recorded.[15]

  • Endpoint and Tissue Analysis: At the end of the study, mice are euthanized, and the tumors are excised, weighed, and may be processed for further analysis, such as histology, immunohistochemistry, or molecular analysis.[13]

Conclusion

The 4-anilino-6,7-dimethoxyquinazoline scaffold has proven to be a highly successful template for the development of potent anti-tumor agents. As demonstrated by the in vivo data, derivatives such as gefitinib, erlotinib, and lapatinib exhibit significant efficacy across a range of cancer types, primarily driven by their inhibition of EGFR and, in some cases, HER2. Newer derivatives, including vandetanib and novel research compounds like RB1, show promise in targeting both EGFR and VEGFR signaling, potentially offering broader anti-tumor activity and addressing resistance mechanisms. The standardized xenograft models and protocols outlined in this guide provide a robust framework for the continued preclinical evaluation and comparison of this important class of anti-cancer compounds.

References

Safety Operating Guide

Navigating the Safe Disposal of 4-Amino-2-chloro-6,7-dimethoxyquinazoline: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of 4-Amino-2-chloro-6,7-dimethoxyquinazoline, a compound often used in chemical research. Adherence to these guidelines is essential to mitigate risks and ensure compliance with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE) to prevent exposure. The compound is classified as hazardous, causing skin and serious eye irritation, and may cause respiratory irritation.[1][2]

Recommended Personal Protective Equipment (PPE)

PPE CategorySpecificationPurpose
Eye/Face Protection Safety glasses with side-shields or chemical goggles.To prevent eye contact which can cause serious irritation.[1][2]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber), lab coat.To avoid skin contact which can cause irritation.[1][2]
Respiratory Protection Use in a well-ventilated area. If dust is generated, use a NIOSH-approved respirator.To prevent inhalation which may cause respiratory irritation.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with European Directives on waste and hazardous waste, as well as local regulations.[1] The primary route of disposal is through an approved waste disposal plant.[1]

  • Waste Identification and Collection:

    • Designate a specific, clearly labeled, and sealed container for the collection of this compound waste.

    • Do not mix with other chemical waste unless compatibility has been confirmed by a qualified professional.

  • Container Management:

    • Ensure the waste container is kept tightly closed and stored in a cool, dry, and well-ventilated area.[1]

    • The container should be robust and leak-proof to prevent environmental contamination.

  • Engage a Licensed Waste Disposal Service:

    • Contact a certified hazardous waste disposal company to arrange for pickup and disposal.

    • Provide the waste disposal service with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and disposal.

  • Documentation:

    • Maintain a detailed record of the amount of waste generated and the date of disposal.

    • Retain all documentation provided by the waste disposal company as proof of proper disposal.

Disposal Workflow

The following diagram outlines the decision-making process and necessary steps for the proper disposal of this compound.

G Figure 1: Disposal Workflow for this compound A Identify Waste: This compound B Wear Appropriate PPE: Gloves, Goggles, Lab Coat A->B C Collect in a Labeled, Sealed Container B->C D Store in a Cool, Dry, Well-Ventilated Area C->D E Contact Licensed Hazardous Waste Disposal Company D->E F Provide Safety Data Sheet (SDS) E->F G Arrange for Waste Pickup F->G H Document Disposal (Amount, Date, Disposal Company Records) G->H I Proper Disposal Complete H->I

Figure 1: Disposal Workflow for this compound (Within 100 characters)

Quantitative Data and Experimental Protocols

Specific quantitative data, such as permissible concentration limits for disposal via various methods (e.g., landfill, incineration), are determined by local, regional, and national regulations and are not universally standardized. The approved waste disposal facility will be responsible for adhering to these specific quantitative limits.

The "experimental protocols" for the destruction or detoxification of this compound are proprietary to the licensed waste disposal companies. These facilities utilize specialized, controlled processes such as high-temperature incineration or chemical neutralization. Due to the hazardous nature of the compound and the specialized equipment required, it is not recommended for laboratories to attempt to neutralize or treat this chemical waste on-site. The most critical protocol for laboratory personnel is the safe collection, storage, and transfer of the waste to a qualified disposal service.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.